MC-GGFG-AM-(10Me-11F-Camptothecin)
Description
BenchChem offers high-quality MC-GGFG-AM-(10Me-11F-Camptothecin) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MC-GGFG-AM-(10Me-11F-Camptothecin) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C51H56FN9O14 |
|---|---|
Molecular Weight |
1038.0 g/mol |
IUPAC Name |
2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]ethyl N-[[(19S)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-10-yl]methyl]carbamate |
InChI |
InChI=1S/C51H56FN9O14/c1-3-51(72)35-20-39-46-33(26-61(39)48(69)34(35)27-75-49(51)70)32(31-18-29(2)36(52)21-37(31)59-46)22-56-50(71)74-17-16-73-28-57-42(64)24-55-47(68)38(19-30-10-6-4-7-11-30)58-43(65)25-54-41(63)23-53-40(62)12-8-5-9-15-60-44(66)13-14-45(60)67/h4,6-7,10-11,13-14,18,20-21,38,72H,3,5,8-9,12,15-17,19,22-28H2,1-2H3,(H,53,62)(H,54,63)(H,55,68)(H,56,71)(H,57,64)(H,58,65)/t38-,51-/m0/s1 |
InChI Key |
LMQIUJUWNKZJEB-HGWGJBHZSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CNC(=O)OCCOCNC(=O)CNC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)CCCCCN7C(=O)C=CC7=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CNC(=O)OCCOCNC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)CCCCCN7C(=O)C=CC7=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to MC-GGFG-AM-(10Me-11F-Camptothecin): A Key Component of a Novel Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC-GGFG-AM-(10Me-11F-Camptothecin) is a highly specialized drug-linker conjugate that plays a pivotal role in the development of next-generation antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical composition, mechanism of action, and its application in the context of the ADC ZW251. The document delves into the preclinical data associated with ZW251, including in vitro cytotoxicity and in vivo efficacy, and outlines the experimental methodologies employed in these assessments. Furthermore, it visualizes the intricate signaling pathways and experimental workflows associated with this novel therapeutic agent.
Introduction
MC-GGFG-AM-(10Me-11F-Camptothecin) is a critical component in the synthesis of ZW251, an antibody-drug conjugate targeting Glypican-3 (GPC3).[1][2] GPC3 is a heparan sulfate proteoglycan that is overexpressed in a majority of hepatocellular carcinomas (HCC) with limited expression in normal adult tissues, making it an attractive target for targeted cancer therapy.[3][4]
The conjugate consists of two primary functional units:
-
The Payload: A novel, potent camptothecin-based topoisomerase I inhibitor, ZD06519 (10Me-11F-Camptothecin).[1][2]
-
The Linker: A cleavable linker system composed of maleimidocaproyl (MC), a tetrapeptide sequence glycyl-glycyl-phenylalanyl-glycyl (GGFG), and an aminomethyl (AM) self-immolative spacer.[1][2]
This sophisticated design allows for the stable conjugation of the cytotoxic payload to a monoclonal antibody and its subsequent controlled release within the target cancer cells.
Chemical Structure and Synthesis
The chemical structure of MC-GGFG-AM-(10Me-11F-Camptothecin) is designed for efficient conjugation and selective payload delivery. The maleimide group facilitates covalent attachment to the antibody, while the GGFG peptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. Following peptide cleavage, the aminomethyl spacer undergoes a self-immolative process to release the active 10Me-11F-Camptothecin payload.
While a detailed, step-by-step synthesis protocol for MC-GGFG-AM-(10Me-11F-Camptothecin) is not publicly available, its synthesis involves the multi-step assembly of the linker components and their subsequent conjugation to the camptothecin analog, ZD06519. An intermediate in this synthesis is 1-(2-Amino-4-fluoro-5-methylphenyl)-2-chloroethanone.
Mechanism of Action
The therapeutic activity of MC-GGFG-AM-(10Me-11F-Camptothecin) is realized through its incorporation into the ZW251 ADC. The mechanism can be dissected into several key stages:
-
Targeting and Binding: The antibody component of ZW251 selectively binds to GPC3 on the surface of HCC cells.[1][2]
-
Internalization: Upon binding, the ADC-GPC3 complex is internalized by the cancer cell via endocytosis.[1][2]
-
Lysosomal Trafficking and Cleavage: The endosome containing the ADC matures into a lysosome, where the acidic environment and the presence of proteases lead to the cleavage of the GGFG linker.[1][2]
-
Payload Release: The cleavage of the linker initiates the self-immolation of the aminomethyl spacer, releasing the active payload, ZD06519.
-
Topoisomerase I Inhibition: ZD06519, a camptothecin analog, exerts its cytotoxic effect by inhibiting DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, ZD06519 prevents the re-ligation of the DNA strand, leading to DNA damage and ultimately, apoptosis.
-
Bystander Effect: The released, membrane-permeable payload can diffuse out of the target cell and kill neighboring GPC3-negative cancer cells, a phenomenon known as the bystander effect.[1][2][5]
Diagram: Mechanism of Action of ZW251 ADC
Preclinical Data
The efficacy of the MC-GGFG-AM-(10Me-11F-Camptothecin) conjugate is demonstrated through the preclinical performance of the ZW251 ADC.
Quantitative Data Summary
| Parameter | Value | Cell Lines / Models | Reference |
| In Vitro Potency (IC50) of ZD06519 | ~1 nM | Not specified | |
| ZW251 In Vivo Efficacy (Single Dose) | Antitumor activity in 5/6 CDX and 9/12 PDX HCC models | Various CDX and PDX models of HCC | [5] |
| >50% activity in 82% of tumors with high GPC3 expression (H-score>200) | HCC models | [5] | |
| >50% activity in 50% of tumors with low GPC3 expression (H-score<200) | HCC models | [5] | |
| ZW251 Tolerability (Repeat Dose) | Maximum Tolerated Dose (MTD) in non-human primates: 120 mg/kg | Non-human primates | [4][5][6] |
| ZW251 Drug-to-Antibody Ratio (DAR) | 4 | [5] |
Note: CDX = Cell-Derived Xenograft; PDX = Patient-Derived Xenograft; HCC = Hepatocellular Carcinoma; IC50 = half maximal inhibitory concentration; MTD = Maximum Tolerated Dose; DAR = Drug-to-Antibody Ratio.
GPC3 Signaling Pathway in HCC
GPC3 is known to modulate several key oncogenic signaling pathways in hepatocellular carcinoma, primarily the Wnt/β-catenin, Hedgehog, and Fibroblast Growth Factor (FGF) pathways. By targeting GPC3, ZW251 not only delivers a cytotoxic payload but may also interfere with these pro-tumorigenic signals.
Diagram: GPC3 Signaling Pathways in HCC
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize ADCs like ZW251.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Plate GPC3-positive and GPC3-negative cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC (e.g., ZW251) and the free payload (ZD06519) in cell culture medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression model.
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.
Protocol:
-
Cell Labeling: Label the GPC3-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the GPC3-positive cells.
-
Co-culture Seeding: Seed a mixed population of GPC3-positive and fluorescently labeled GPC3-negative cells in the same wells of a 96-well plate.
-
ADC Treatment: Treat the co-cultures with the ADC at a concentration that is cytotoxic to the GPC3-positive cells but has minimal direct effect on the GPC3-negative cells in monoculture.
-
Incubation: Incubate the plates for an appropriate duration (e.g., 96 hours).
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled GPC3-negative cells in the co-culture compared to untreated co-culture controls and ADC-treated GPC3-negative monoculture controls. A significant reduction in the viability of the GPC3-negative cells in the co-culture indicates a bystander effect.
Diagram: In Vitro Bystander Effect Assay Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MC-GGFG-AM-(10Me-11F-Camptothecin) - Ace Therapeutics [acetherapeutics.com]
- 3. zymeworks.com [zymeworks.com]
- 4. Zymeworks Presents New Preclinical Data on Antibody-Drug Conjugate Programs at EORTC-NCI-AACR Conference | Zymeworks Inc. [ir.zymeworks.com]
- 5. ZW-251 shows optimal balance between safety and breadth of antitumor activity in models of HCC | BioWorld [bioworld.com]
- 6. targetedonc.com [targetedonc.com]
An In-depth Technical Guide to MC-GGFG-AM-(10Me-11F-Camptothecin): Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-GGFG-AM-(10Me-11F-Camptothecin) is a highly specialized linker-payload conjugate integral to the development of next-generation antibody-drug conjugates (ADCs). It serves as the cytotoxic component of the ADC ZW251, which targets the cell-surface glycoprotein Glypican-3 (GPC3), a promising target in hepatocellular carcinoma. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of MC-GGFG-AM-(10Me-11F-Camptothecin), intended to support researchers and professionals in the field of oncology and drug development.
Chemical Structure and Properties
MC-GGFG-AM-(10Me-11F-Camptothecin) is a complex molecule comprising three key components: a potent topoisomerase I inhibitor (10-methyl-11-fluoro-camptothecin), a cleavable peptide linker (GGFG), and a maleimide-aminomethyl (MC-AM) spacer for conjugation to a monoclonal antibody.
| Property | Value |
| Molecular Formula | C₅₁H₅₆FN₉O₁₄ |
| Molecular Weight | 1038.04 g/mol |
| SMILES | CC[C@@]1(c2cc3-c4c(Cn3c(=O)c2COC1=O)c(CNC(=O)OCCOCNC(=O)CNC(=O)--INVALID-LINK--NC(=O)CNC(=O)CNC(=O)CCCCCN6C(=O)C=CC6=O)c7cc(C)c(cc7n4)F)O |
| Payload Potency | ~1 nmol/L[1][2][3][4] |
Synthesis of MC-GGFG-AM-(10Me-11F-Camptothecin)
The synthesis of MC-GGFG-AM-(10Me-11F-Camptothecin) is a multi-step process involving the separate synthesis of the camptothecin payload (also known as ZD06519) and the linker, followed by their conjugation. While a detailed, step-by-step protocol from a singular source is not publicly available, the general methodology can be inferred from related literature. The synthesis of ZD06519 is described in the supplementary data of the publication "Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates".[1][5][6][7]
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of the linker-payload conjugate.
Mechanism of Action: Topoisomerase I Inhibition
The cytotoxic activity of MC-GGFG-AM-(10Me-11F-Camptothecin) is derived from its camptothecin payload, which is a potent inhibitor of topoisomerase I. This nuclear enzyme is crucial for relieving torsional stress in DNA during replication and transcription.
Signaling Pathway of Topoisomerase I Inhibition:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZD06519 | ADC payload | Probechem Biochemicals [probechem.com]
- 4. Design and selection of the novel camptothecin analog ZD06519: A payload optimized for antibody drug conjugates | Poster Board #482 - American Chemical Society [acs.digitellinc.com]
- 5. inspiralis.com [inspiralis.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. aacrjournals.org [aacrjournals.org]
10Me-11F-Camptothecin: A Technical Guide to a Novel ADC Payload
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the core properties of 10Me-11F-Camptothecin, a potent topoisomerase I inhibitor and a key component of next-generation antibody-drug conjugates (ADCs).
Introduction
10-Methyl-11-fluoro-camptothecin is a synthetic derivative of camptothecin, a natural cytotoxic alkaloid.[1][2] It belongs to a class of compounds that have demonstrated significant efficacy against a wide spectrum of tumors.[3] As an ADC payload, it is the core of the molecule ZD06519. This payload has been engineered for enhanced properties, including moderate potency, low hydrophobicity, and strong bystander activity, making it a promising agent in targeted cancer therapy.[4]
Physicochemical and Pharmacological Properties
While specific quantitative data for the free 10Me-11F-Camptothecin payload is not extensively published in the provided search results, the properties of the elaborated payload ZD06519, which incorporates this core, have been described. The selection of ZD06519 was based on a favorable balance of potency and physicochemical characteristics suitable for ADC development.
| Property | Description | Reference |
| Payload Name | ZD06519 | [4] |
| Core Structure | 10-Methyl-11-fluoro-camptothecin | [1][2] |
| Mechanism of Action | Topoisomerase I Inhibitor | [3][5] |
| In Vitro Potency | Moderate, with an IC50 of approximately 1 nmol/L for the free payload. | [4] |
| Hydrophobicity | Low, a desirable characteristic for ADC payloads to prevent aggregation and improve pharmacokinetics. | [4] |
| Bystander Activity | Strong, enabling the killing of neighboring antigen-negative tumor cells. | [4] |
| Plasma Stability | Robust, ensuring the integrity of the ADC until it reaches the target site. | [4] |
| ADC Conjugation | Forms high-monomeric ADC content, leading to a more homogeneous and well-defined therapeutic agent. | [4] |
Mechanism of Action
The primary molecular target of 10Me-11F-Camptothecin is the human DNA topoisomerase I (topo I) enzyme.[3] Topoisomerase I plays a critical role in relieving torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[5]
10Me-11F-Camptothecin inhibits topoisomerase I by stabilizing the covalent complex formed between the enzyme and DNA.[1][3][5] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of these cleavable complexes.[3][5] The collision of the DNA replication machinery with these stalled complexes during the S-phase of the cell cycle converts the single-strand breaks into lethal double-strand breaks, ultimately triggering apoptosis.[1][3][5]
Caption: Mechanism of action of 10Me-11F-Camptothecin.
Application in Antibody-Drug Conjugates
10Me-11F-Camptothecin, as the core of the ZD06519 payload, is utilized in the construction of ADCs. A notable example is ZW251, which targets human glypican-3 (GPC3).[6][7][8] In this context, the payload is attached to the antibody via a linker.
The linker system employed is MC-GGFG-AM, which consists of a maleimide anchor and a cleavable glycyl-glycyl-phenylalanyl-glycine (GGFG) peptide sequence with an aminomethyl (AM) spacer.[6][7] This linker is designed to be stable in circulation and release the active payload upon internalization into the target cancer cell and subsequent cleavage by lysosomal enzymes. The released payload can then exert its cytotoxic effect. The bystander effect is facilitated by the cell permeability of the released payload, allowing it to diffuse into and kill adjacent tumor cells that may not express the target antigen.[6][7]
Caption: General workflow of an ADC utilizing 10Me-11F-Camptothecin.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of 10Me-11F-Camptothecin and its conjugates are proprietary and not fully disclosed in the public domain. However, based on standard methodologies for camptothecin analogs and ADCs, the following outlines key experimental approaches.
Synthesis of 10Me-11F-Camptothecin
The synthesis of novel camptothecin analogs typically involves multi-step organic chemistry procedures. For 10Me-11F-Camptothecin, this would likely start from a substituted quinoline precursor, followed by the construction of the pentacyclic core. The introduction of the methyl and fluoro groups at the 10 and 11 positions would be a key strategic step in the synthetic route.
In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the payload against various cancer cell lines.
-
Methodology:
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The payload is serially diluted to a range of concentrations and added to the cells.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®.
-
Data Analysis: The results are normalized to untreated controls, and the IC50 value is calculated by fitting the data to a dose-response curve.
-
Topoisomerase I Inhibition Assay
-
Objective: To confirm the mechanism of action by measuring the inhibition of topoisomerase I activity.
-
Methodology:
-
Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I, and reaction buffer is prepared.
-
Inhibitor Addition: The 10Me-11F-Camptothecin payload is added at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Termination: The reaction is stopped, and the protein is digested.
-
Analysis: The different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis and visualized by staining with an intercalating dye (e.g., ethidium bromide). Inhibition is observed as a decrease in the amount of relaxed DNA.
-
ADC Formulation and Characterization
-
Objective: To conjugate the payload to an antibody and characterize the resulting ADC.
-
Methodology:
-
Antibody Modification: The antibody is partially reduced to generate free thiol groups for conjugation.
-
Conjugation: The linker-payload is reacted with the modified antibody.
-
Purification: The resulting ADC is purified to remove unconjugated payload and antibody.
-
Characterization: The ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity, often using techniques like hydrophobic interaction chromatography (HIC) and size exclusion chromatography (SEC).
-
Conclusion
10Me-11F-Camptothecin is a promising ADC payload that leverages the potent anti-tumor activity of the camptothecin scaffold with optimized properties for targeted delivery. Its moderate potency, low hydrophobicity, and strong bystander effect contribute to a favorable therapeutic window. As a key component of ADCs like ZW251, it represents a significant advancement in the development of targeted therapies for cancer. Further research and clinical evaluation will continue to define its role in oncology.
References
- 1. Camptothecin - Wikipedia [en.wikipedia.org]
- 2. Camptothecin [bionity.com]
- 3. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MC-GGFG-AM-(10Me-11F-Camptothecin) - Ace Therapeutics [acetherapeutics.com]
- 8. MC-GGFG-AM-(10Me-11F-Camptothecin)| CAS NO:2873460-70-7| GlpBio [glpbio.cn]
An In-depth Technical Guide to the Stability of the MC-GGFG-AM Cleavable Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of the maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl-aminomethoxy (MC-GGFG-AM) cleavable linker, a critical component in the design of modern Antibody-Drug Conjugates (ADCs). Understanding the stability profile of this linker is paramount for the development of safe and effective ADC therapeutics.
Introduction to the MC-GGFG-AM Linker
The MC-GGFG-AM linker is a sophisticated, enzyme-cleavable linker system designed to connect a cytotoxic payload to a monoclonal antibody. Its design ensures high stability in systemic circulation, minimizing premature drug release and off-target toxicity. Upon internalization into target cancer cells, the linker is efficiently cleaved by specific lysosomal proteases, releasing the active payload.
The key components of the linker are:
-
MC (Maleimidocaproyl): A thiol-reactive moiety that facilitates covalent conjugation to cysteine residues on the antibody.
-
GGFG (Glycyl-Glycyl-Phenylalanyl-Glycyl): A tetrapeptide sequence specifically designed for recognition and cleavage by lysosomal proteases, primarily cathepsins.[1][2]
-
AM (Aminomethoxy): A self-immolative spacer that, following cleavage of the GGFG sequence, rapidly decomposes to release the unmodified payload.
Cleavage Mechanism and Intracellular Processing
The targeted release of the payload from an ADC utilizing the MC-GGFG-AM linker is a multi-step process that occurs within the target cancer cell.
The process begins with the ADC binding to its target antigen on the surface of a cancer cell, followed by internalization through receptor-mediated endocytosis.[3] The ADC is then trafficked through the endosomal-lysosomal pathway.[3][4] Within the acidic and enzyme-rich environment of the lysosome, cathepsins, particularly Cathepsin L and to a lesser extent Cathepsin B, recognize and cleave the GGFG tetrapeptide sequence.[1][2] This cleavage event initiates the self-immolation of the aminomethoxy spacer, leading to the release of the active cytotoxic payload into the cytoplasm, where it can exert its therapeutic effect. The GGFG linker is particularly responsive to cathepsin L, which can lead to the near-complete release of a DXd payload within 72 hours.[1]
Quantitative Stability Data
The stability of the MC-GGFG-AM linker is a critical determinant of an ADC's therapeutic index. High stability in plasma prevents premature payload release and associated systemic toxicity, while efficient cleavage within the tumor cell is necessary for efficacy.
Plasma Stability
The MC-GGFG-AM linker has demonstrated excellent stability in human plasma. This is a significant advantage over other cleavable linker types, such as acid-labile or glutathione-sensitive linkers, which can exhibit higher rates of premature cleavage in circulation.[1]
| ADC | Plasma Source | Incubation Time | Payload Release (%) | Reference |
| Trastuzumab deruxtecan (DS-8201a) | Human, Rat, Mouse | 21 days | 1-2% | [5] (from a 2023 publication) |
| GGFG-based ADC | Human | 28 days | No significant degradation | [6] |
| GGFG-based ADC | Mouse | 14 days | >95% loss of conjugated payload | [7] |
Note: The stability in mouse plasma can be lower due to the presence of certain carboxylesterases that can cleave peptide linkers.[3][7]
pH and Temperature Stability
While specific quantitative data on the stability of the MC-GGFG-AM linker across a wide range of pH and temperature conditions is limited in publicly available literature, peptide-based linkers are generally stable at physiological pH (7.4) and temperature (37°C), as evidenced by their high plasma stability. The primary mechanism of cleavage is enzymatic, which is highly dependent on the acidic pH of the lysosome (pH 4.5-5.0) for optimal cathepsin activity. One study on a novel pH-responsive linker showed it was stable for 24 hours at pH 7.4 and 6.6, with release occurring at pH 5.5.[8] This highlights the general principle of designing linkers to be stable at neutral pH and labile in acidic environments. The stability of the maleimide conjugation to the antibody can also be influenced by temperature and pH.[9]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of the MC-GGFG-AM linker.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma from various species to predict its in vivo behavior.
Methodology:
-
Preparation of Plasma: Obtain plasma (e.g., human, mouse, rat) containing an anticoagulant (e.g., heparin, EDTA). Thaw frozen plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Incubation: Spike the ADC into the plasma at a predetermined concentration (e.g., 100 µg/mL). Incubate the mixture in a shaking water bath at 37°C.
-
Sampling: At designated time points (e.g., 0, 24, 48, 72, 168 hours), withdraw aliquots of the plasma/ADC mixture. Immediately quench any enzymatic activity by adding an appropriate solvent (e.g., acetonitrile) or by freezing at -80°C.
-
Sample Preparation for Analysis:
-
For LC-MS/MS analysis of free payload: Precipitate plasma proteins by adding a threefold excess of cold acetonitrile. Centrifuge to pellet the proteins and collect the supernatant for analysis.
-
For ELISA or LC-MS analysis of conjugated ADC: Use immunocapture to isolate the ADC from the plasma matrix. This can be achieved using magnetic beads coated with an anti-human IgG antibody.
-
-
Analysis:
-
LC-MS/MS: Quantify the concentration of released payload in the protein-precipitated supernatant using a validated LC-MS/MS method with a stable isotope-labeled internal standard.
-
ELISA: Determine the concentration of total antibody and antibody-conjugated payload using a dual-antibody sandwich ELISA format.
-
Intact Mass Analysis (LC-MS): Determine the average drug-to-antibody ratio (DAR) of the immunocaptured ADC at each time point.
-
-
Data Interpretation: Calculate the percentage of payload released at each time point relative to the initial concentration. Plot the payload release or average DAR over time to determine the stability profile of the ADC.
In Vitro Enzymatic Cleavage Assay
This assay confirms that the linker is susceptible to cleavage by the target enzymes and can be used to determine cleavage kinetics.
Methodology:
-
Reagents:
-
ADC with MC-GGFG-AM linker.
-
Recombinant human Cathepsin B or Cathepsin L.
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT for enzyme activation).
-
-
Enzyme Activation: Pre-incubate the cathepsin enzyme in the assay buffer at 37°C for a specified time (e.g., 15 minutes) to ensure activation.
-
Cleavage Reaction: Initiate the reaction by adding the ADC to the activated enzyme solution. The final concentrations of the enzyme and ADC should be optimized for the specific assay.
-
Incubation and Sampling: Incubate the reaction mixture at 37°C. At various time points, take aliquots of the reaction and stop the cleavage by adding a protease inhibitor or by denaturing the enzyme (e.g., with acetonitrile).
-
Analysis: Analyze the samples using LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the rate of enzymatic cleavage.
Conclusion
The MC-GGFG-AM cleavable linker is a robust and highly effective component for the construction of ADCs. Its high stability in systemic circulation, coupled with its efficient and specific cleavage by lysosomal proteases within target tumor cells, contributes to a favorable therapeutic window. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of the stability of ADCs incorporating this advanced linker system, which is crucial for the successful development of next-generation cancer therapeutics.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Potent Antibody-Drug Conjugate Linker-Payload: A Technical Guide to MC-GGFG-AM-(10Me-11F-Camptothecin)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and core attributes of MC-GGFG-AM-(10Me-11F-Camptothecin), a critical linker-payload component utilized in the development of advanced antibody-drug conjugates (ADCs). This document provides a comprehensive overview of its synthesis, mechanism of action, and the preclinical data that underscore its therapeutic potential.
Introduction: The Strategic Design of a Novel Camptothecin-Based Linker-Payload
The pursuit of highly effective and tumor-selective cancer therapies has led to the ascendancy of antibody-drug conjugates. These complex biotherapeutics leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the synergistic interplay of its three components: the antibody, the linker, and the cytotoxic payload.
MC-GGFG-AM-(10Me-11F-Camptothecin) is a sophisticated linker-payload conjugate designed for optimal performance within an ADC. It comprises a novel, potent camptothecin-based topoisomerase I inhibitor, ZD06519, attached to a cleavable linker system. This system consists of a maleimidocaproyl (MC) group for antibody conjugation, a cathepsin-cleavable tetrapeptide sequence (glycyl-glycyl-phenylalanyl-glycyl, GGFG), and a self-immolative p-aminobenzyl (PAB) spacer. This design ensures stability in circulation and facilitates the specific release of the cytotoxic payload within the tumor microenvironment.
This linker-payload is integral to the antibody-drug conjugate ZW251, which targets the oncofetal glycoprotein Glypican-3 (GPC3), a promising target in hepatocellular carcinoma (HCC) and other solid tumors.[1][2]
Core Components and Synthesis
The synthesis of MC-GGFG-AM-(10Me-11F-Camptothecin) involves the preparation of the cytotoxic payload, ZD06519, and its subsequent conjugation to the MC-GGFG linker.
ZD06519: A Novel Topoisomerase I Inhibitor
ZD06519 is a potent analogue of camptothecin, a well-established topoisomerase I inhibitor.[3] The rationale behind the design of ZD06519 was to create a payload with moderate hydrophobicity, potent cytotoxicity, and a strong "bystander effect," allowing it to kill neighboring antigen-negative tumor cells upon release.[3][4]
Key Characteristics of ZD06519:
-
Mechanism of Action: Like other camptothecins, ZD06519 stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA double-strand breaks and subsequent apoptosis.
-
Potency: ZD06519 demonstrates significant potency with an IC50 of approximately 1 nM in vitro.[3][4]
The MC-GGFG-AM Linker: Ensuring Stability and Targeted Release
The linker system is designed for stability in the systemic circulation and for efficient cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.
-
Maleimidocaproyl (MC) group: Provides a reactive handle for covalent attachment to cysteine residues on the monoclonal antibody.
-
Gly-Gly-Phe-Gly (GGFG) tetrapeptide: A substrate for lysosomal proteases, ensuring that the payload is released primarily within the target cancer cells.
-
p-Aminobenzyl (PAB) self-immolative spacer: After enzymatic cleavage of the GGFG sequence, the PAB group spontaneously decomposes, releasing the unmodified active payload, ZD06519.
The synthesis of the MC-GGFG linker is a multi-step process involving standard peptide coupling reactions.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the payload ZD06519 and the resulting ADC, ZW251.
| Compound | Assay | Result | Reference |
| ZD06519 | In vitro cytotoxicity (IC50) | ~1 nM | [3][4] |
| ADC | Target | In Vitro Potency (IC50) | Key In Vivo Finding | Reference |
| ZW251 | Glypican-3 (GPC3) | Potent and target-specific cytotoxicity in HCC cells | Robust tumor growth inhibition in CDX and PDX models of HCC | [1][2] |
Experimental Protocols
Synthesis of ZD06519 and MC-GGFG-AM-(10Me-11F-Camptothecin)
The synthesis of ZD06519 and its conjugation to the MC-GGFG linker involves proprietary multi-step organic chemistry procedures. For detailed synthetic schemes and characterization data, please refer to the primary literature.[3]
In Vitro Cytotoxicity Assay
The cytotoxic activity of ZD06519 and ZW251 is typically evaluated using a cell viability assay, such as the CellTiter-Glo® luminescent assay.
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (ZD06519 or ZW251) for a specified period (e.g., 72-96 hours).
-
Viability Assessment: After the incubation period, CellTiter-Glo® reagent is added to the wells, and luminescence is measured using a plate reader.
-
Data Analysis: The luminescence signal, which is proportional to the number of viable cells, is used to calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic curve.
Bystander Effect Assay
The ability of the released payload to kill neighboring antigen-negative cells is a critical attribute for ADCs. This "bystander effect" can be assessed using a co-culture assay.
-
Cell Labeling: Antigen-positive (e.g., GPC3-positive) and antigen-negative (e.g., GPC3-negative) cell lines are differentially labeled with fluorescent proteins (e.g., GFP and RFP).
-
Co-culture: The labeled cell lines are co-cultured in the same well of a 96-well plate.
-
ADC Treatment: The co-culture is treated with the ADC (ZW251).
-
Imaging and Analysis: The viability of each cell population is monitored over time using high-content imaging. A decrease in the viability of the antigen-negative cells in the presence of the antigen-positive cells and the ADC indicates a bystander effect.
In Vivo Xenograft Studies
The anti-tumor efficacy of ZW251 is evaluated in vivo using xenograft models.
-
Tumor Implantation: Immunocompromised mice are subcutaneously implanted with human cancer cells (cell line-derived xenografts, CDX) or patient-derived tumor fragments (patient-derived xenografts, PDX).
-
Tumor Growth and Randomization: When tumors reach a specified volume, the mice are randomized into treatment and control groups.
-
ADC Administration: ZW251 is administered intravenously at various dose levels and schedules.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control group.
Visualizations: Pathways and Workflows
Signaling Pathway
Mechanism of Action of ZD06519
Experimental Workflow: ADC Development
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and evaluation of ZD06519, a novel camptothecin payload for antibody drug conjugates — Zymeworks [zymeworks.com]
- 4. mdpi.com [mdpi.com]
The Role of MC-GGFG-AM-(10Me-11F-Camptothecin) in Next-Generation Antibody-Drug Conjugate Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of targeted cancer therapy is being reshaped by the advancements in antibody-drug conjugate (ADC) technology. A critical component of an ADC's success lies in the synergistic interplay between its constituent parts: the monoclonal antibody, the cytotoxic payload, and the linker system. This technical guide provides an in-depth examination of a novel and promising drug-linker conjugate, MC-GGFG-AM-(10Me-11F-Camptothecin), and its role in the development of potent and specific ADCs. We will delve into the molecular architecture of this conjugate, its mechanism of action, and its application in the context of the glypican-3 (GPC3)-targeting ADC, ZW251. This guide will further present available preclinical data, detailed experimental protocols for the evaluation of such ADCs, and visual representations of key biological and experimental pathways.
Introduction to MC-GGFG-AM-(10Me-11F-Camptothecin)
The drug-linker conjugate MC-GGFG-AM-(10Me-11F-Camptothecin) represents a sophisticated approach to ADC design, integrating a potent novel camptothecin analog with a clinically validated linker system. This conjugate is a key component in the synthesis of ZW251, an ADC targeting GPC3, a cell-surface protein overexpressed in hepatocellular carcinoma (HCC) with minimal presence in normal adult tissues[1][2]. The careful engineering of this drug-linker aims to maximize tumor cell killing while minimizing systemic toxicity.
The conjugate is comprised of four key functional units:
-
MC (Maleimidocaproyl): This unit contains a maleimide group that serves as the reactive handle for conjugation to the antibody. It forms a stable covalent thioether bond with the sulfhydryl group of a cysteine residue on the monoclonal antibody, which is often introduced through genetic engineering or reduction of interchain disulfide bonds[3][].
-
GGFG (Glycyl-Glycyl-Phenylalanyl-Glycine): This tetrapeptide sequence constitutes a protease-cleavable linker. It is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment and within cancer cells[5][6].
-
AM (Aminomethyl): This self-immolative spacer is crucial for the efficient release of the unmodified payload. Following the enzymatic cleavage of the GGFG linker, the aminomethyl group undergoes a spontaneous 1,6-elimination reaction, liberating the active cytotoxic drug[5][7].
-
10Me-11F-Camptothecin (ZD06519): This novel, potent derivative of camptothecin serves as the cytotoxic payload. Its modifications are designed to enhance its properties as an ADC payload, including moderate potency, low hydrophobicity, and a strong bystander effect[7][8].
Mechanism of Action
The efficacy of an ADC constructed with MC-GGFG-AM-(10Me-11F-Camptothecin) is contingent on a series of well-orchestrated molecular events, beginning with targeted delivery and culminating in cancer cell apoptosis.
Targeting, Internalization, and Payload Release
The journey of the ADC begins with the high-affinity binding of its monoclonal antibody component to the target antigen on the surface of a cancer cell (e.g., GPC3 for ZW251)[1][2]. This is followed by rapid internalization of the ADC-antigen complex, typically via receptor-mediated endocytosis[2][9]. The complex is then trafficked through the endosomal-lysosomal pathway. Inside the lysosome, the acidic environment and the presence of proteases lead to the cleavage of the GGFG linker. This enzymatic cleavage initiates the self-immolation of the aminomethyl spacer, resulting in the release of the active 10Me-11F-Camptothecin payload into the cytoplasm of the cancer cell[5][7].
Topoisomerase I Inhibition
Once released, 10Me-11F-Camptothecin, like other camptothecin analogs, exerts its cytotoxic effect by inhibiting topoisomerase I. This essential enzyme relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. The payload stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to an accumulation of single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis[10].
The Bystander Effect
A key feature of the ZD06519 payload is its ability to induce a bystander effect[5][8][9]. Due to its physicochemical properties, the released payload can diffuse across the cell membrane of the target cancer cell and kill neighboring, antigen-negative cancer cells. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen[2][9]. The bystander-mediated killing of GPC3-negative cancer cells by ZW251 has been demonstrated in co-culture assays[8][11].
Quantitative Data
The following tables summarize the available quantitative data for the payload ZD06519 and the corresponding ADC, ZW251.
Table 1: In Vitro Potency of ZD06519 Payload
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| ZD06519 | Cell Viability | Not Specified | ~1 | [10][12] |
Note: Specific IC50 values for the ZW251 ADC in various hepatocellular carcinoma cell lines are not publicly available at this time, although it is described as having "potent and target-specific cytotoxicity" in HCC cells cultured as monolayers and 3D spheroids[1][2].
Table 2: In Vivo Efficacy of ZW251 (DAR=4) in Xenograft Models
| Model Type | GPC3 Expression | Dose (mg/kg) | Outcome | Reference |
| CDX | High & Low | 8 (single dose) | Antitumor activity in 5/6 models | [8][11] |
| PDX | High & Low | 8 (single dose) | Antitumor activity in 9/12 models | [8][11] |
| Hep3B CDX | High | 1-16 | Dose-dependent antitumor activity | [8][11] |
| LI1037 PDX | High | 1-16 | Dose-dependent antitumor activity | [8][11] |
Table 3: Tolerability of ZW251 in Non-Human Primates
| Species | Doses (mg/kg) | Outcome | Reference |
| Non-human primates | up to 120 | No mortality, no adverse clinical observations, no on-target toxicity | [8][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the development and evaluation of ADCs utilizing the MC-GGFG-AM-(10Me-11F-Camptothecin) drug-linker. These are representative protocols and may require optimization for specific antibodies and cell lines.
Synthesis of MC-GGFG-AM-(10Me-11F-Camptothecin)
The synthesis of this drug-linker conjugate is a multi-step process that is typically proprietary. However, the general synthetic strategy would involve:
-
Synthesis of the 10Me-11F-Camptothecin (ZD06519) payload: This involves the construction of the modified camptothecin core structure.
-
Synthesis of the MC-GGFG-AM linker: This entails the solid-phase or solution-phase synthesis of the GGFG tetrapeptide, followed by the attachment of the maleimidocaproyl (MC) group to the N-terminus and the aminomethyl (AM) self-immolative spacer to the C-terminus.
-
Conjugation of the payload to the linker: The final step is the covalent attachment of the ZD06519 payload to the AM spacer of the MC-GGFG-AM linker.
Antibody-Drug Conjugation
The following protocol describes the conjugation of the MC-GGFG-AM-(10Me-11F-Camptothecin) to a monoclonal antibody via reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
MC-GGFG-AM-(10Me-11F-Camptothecin) dissolved in an organic solvent (e.g., DMSO)
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.4)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a calculated molar excess of TCEP (typically 2-10 equivalents per antibody) to partially reduce the interchain disulfide bonds.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Purification of Reduced Antibody:
-
Remove excess TCEP by buffer exchange using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Add the dissolved MC-GGFG-AM-(10Me-11F-Camptothecin) to the reduced antibody solution. The molar ratio of the drug-linker to the antibody will determine the final drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature or 4°C overnight, protected from light.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and aggregated ADC by size exclusion chromatography or other suitable purification methods.
-
-
Characterization:
-
Determine the DAR, monomer content, and purity of the final ADC product using techniques such as hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), and mass spectrometry.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill target cells in a dose-dependent manner[11][13][14].
Materials:
-
Target cancer cell line (e.g., GPC3-positive HCC cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC (e.g., ZW251) and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in culture medium.
-
Replace the existing medium in the wells with the ADC or control solutions.
-
Incubate the plate for 72-120 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curve to determine the IC50 value.
-
Bystander Killing Assay (Co-culture Flow Cytometry)
This assay evaluates the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells[15][16][17][18][19].
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line, labeled with a fluorescent marker (e.g., GFP)
-
Co-culture medium
-
ADC and control antibody
-
Flow cytometer
-
Viability dye (e.g., Propidium Iodide)
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and fluorescently labeled Ag- cells at a defined ratio in culture plates.
-
-
ADC Treatment:
-
Treat the co-culture with the ADC or control antibody at a concentration that is cytotoxic to the Ag+ cells.
-
Incubate for a period sufficient to observe the bystander effect (e.g., 96 hours).
-
-
Cell Staining:
-
Harvest the cells and stain with a viability dye.
-
-
Flow Cytometry Analysis:
-
Acquire the cells on a flow cytometer.
-
Gate on the fluorescently labeled Ag- cell population.
-
Quantify the percentage of viable and non-viable Ag- cells in the ADC-treated versus control wells.
-
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This biochemical assay confirms the mechanism of action of the released camptothecin payload[1][5][20][21][22].
Materials:
-
Supercoiled plasmid DNA
-
Recombinant human topoisomerase I
-
Assay buffer
-
Released payload (10Me-11F-Camptothecin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of the payload.
-
-
Enzyme Addition:
-
Initiate the reaction by adding topoisomerase I.
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing a protein denaturant and loading dye.
-
-
Agarose Gel Electrophoresis:
-
Run the reaction products on an agarose gel to separate the supercoiled and relaxed forms of the plasmid DNA.
-
-
Visualization:
-
Stain the gel with a DNA staining agent and visualize under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form in the presence of the payload.
-
Conclusion
The drug-linker conjugate MC-GGFG-AM-(10Me-11F-Camptothecin) is a testament to the rational design principles guiding modern ADC development. The combination of a potent, bystander-active camptothecin payload with a well-characterized, protease-cleavable linker system offers a promising platform for creating highly effective and targeted cancer therapies. The preclinical data for ZW251, an ADC built upon this technology, demonstrates robust anti-tumor activity and a favorable safety profile, underscoring the potential of this approach. As our understanding of tumor biology and ADC engineering continues to evolve, the development and application of sophisticated drug-linker technologies like MC-GGFG-AM-(10Me-11F-Camptothecin) will undoubtedly play a pivotal role in advancing the fight against cancer.
References
- 1. inspiralis.com [inspiralis.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. ZW-251 shows optimal balance between safety and breadth of antitumor activity in models of HCC | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Design and selection of the novel camptothecin analog ZD06519: A payload optimized for antibody drug conjugates | Poster Board #482 - American Chemical Society [acs.digitellinc.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. ZD06519 | ADC payload | Probechem Biochemicals [probechem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stemcell.com [stemcell.com]
- 19. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 20. profoldin.com [profoldin.com]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Topoisomerase I Inhibition Assay of MC-GGFG-AM-(10Me-11F-Camptothecin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the topoisomerase I (Top1) inhibition assay as it pertains to MC-GGFG-AM-(10Me-11F-Camptothecin). This compound is a linker-payload conjugate, where the active component is the novel camptothecin-based Top1 inhibitor, ZD06519.[1][2][3][4][5][6] This document will detail the mechanism of action, provide structured data on the payload's activity, outline detailed experimental protocols for assessing Top1 inhibition, and present visual diagrams of the relevant pathways and workflows.
Introduction to MC-GGFG-AM-(10Me-11F-Camptothecin) and its Payload, ZD06519
MC-GGFG-AM-(10Me-11F-Camptothecin) is a crucial component in the synthesis of the antibody-drug conjugate (ADC) ZW251, which targets human GPC3.[2][3][4][5][6] The conjugate consists of a cleavable linker (MC-GGFG-AM) and the cytotoxic payload, ZD06519 (7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin)).[1][2] Upon internalization of the ADC by target cells, the linker is cleaved, releasing ZD06519 to exert its cytotoxic effects. ZD06519 is a potent camptothecin analogue that functions by inhibiting topoisomerase I, a critical enzyme in DNA replication and transcription.[1][7]
Mechanism of Topoisomerase I Inhibition by Camptothecins
Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. The enzyme cleaves a phosphodiester bond, forming a covalent intermediate known as the cleavable complex, where Top1 is linked to the 3'-end of the broken DNA strand. This allows the DNA to rotate and unwind, after which the enzyme re-ligates the nick.[8][9]
Camptothecin and its derivatives, including ZD06519, exert their cytotoxic effects by binding to this Top1-DNA covalent complex.[9][10][11] This binding stabilizes the complex, preventing the re-ligation of the DNA strand.[8][9][10] The persistence of these single-strand breaks is not in itself lethal. However, during the S-phase of the cell cycle, the collision of the DNA replication fork with these stabilized cleavable complexes leads to the conversion of single-strand breaks into irreversible double-strand breaks.[10][11][12] This significant DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[9][10]
Quantitative Data for ZD06519
The inhibitory activity of a compound against a specific target is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The payload ZD06519 has been demonstrated to be a potent inhibitor of Top1.
| Compound | Assay Type | IC50 Value | Cell Lines |
| ZD06519 | In vitro cell viability | ~1 nM | Various tumor cell lines[1][7][13][14] |
| Camptothecin (for reference) | Topoisomerase I inhibition | 679 nM | N/A[15] |
| Camptothecin (for reference) | Cell viability | 0.040 - 0.481 µM | Various TNBC cell lines[15] |
Experimental Protocol: Topoisomerase I Inhibition Assay
The following protocol is a generalized method for determining the inhibitory activity of compounds like ZD06519 on topoisomerase I. This assay is based on the relaxation of supercoiled plasmid DNA by the enzyme.
4.1. Materials and Reagents
-
Human Topoisomerase I (purified)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
ZD06519 (or other camptothecin derivatives)
-
10x Topoisomerase I Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 1 M KCl, 5 mM EDTA, 300 µg/mL BSA
-
Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
DMSO (for dissolving the inhibitor)
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Gel electrophoresis system and power supply
-
UV transilluminator or other gel imaging system
4.2. Experimental Procedure
-
Preparation of Inhibitor Dilutions: Prepare a stock solution of ZD06519 in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations. A solvent control (DMSO only) must be included.
-
Reaction Setup: In microcentrifuge tubes on ice, prepare the following reaction mixtures (20 µL final volume):
-
2 µL of 10x Topoisomerase I Reaction Buffer
-
200 ng of supercoiled plasmid DNA
-
Variable amount of ZD06519 dilution (or DMSO for control)
-
Purified Topoisomerase I (1-5 units)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Termination of Reaction: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye to each tube and mix thoroughly.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE buffer containing a DNA stain (e.g., ethidium bromide).
-
Load the entire reaction mixture into the wells of the agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Supercoiled DNA migrates faster than relaxed DNA. In the absence of an inhibitor, Top1 will convert the supercoiled DNA to its relaxed form.
-
An effective inhibitor like ZD06519 will prevent this relaxation, resulting in a band corresponding to the supercoiled DNA.
-
The intensity of the supercoiled and relaxed DNA bands can be quantified using densitometry software to determine the percentage of inhibition at each inhibitor concentration and subsequently calculate the IC50 value.
-
Visualizations
5.1. Signaling Pathway of Topoisomerase I Inhibition
Caption: Mechanism of ZD06519-mediated topoisomerase I inhibition and apoptosis induction.
5.2. Experimental Workflow for Topoisomerase I Inhibition Assay
Caption: Step-by-step workflow for the in vitro topoisomerase I inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MC-GGFG-AM-(10Me-11F-Camptothecin) - Ace Therapeutics [acetherapeutics.com]
- 3. MC-GGFG-AM-(10Me-11F-Camptothecin)| CAS NO:2873460-70-7| GlpBio [glpbio.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AffiNANOTECH® MC-GGFG-AM- (10Me-11F-Camptothecin) | AffiGEN [affinanotech.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 10. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Camptothecin - Wikipedia [en.wikipedia.org]
- 12. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Camptothecin | CPT | Topo I inhibitor | TargetMol [targetmol.com]
Physicochemical Properties of MC-GGFG-AM-(10Me-11F-Camptothecin): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of MC-GGFG-AM-(10Me-11F-Camptothecin), a key linker-payload conjugate utilized in the synthesis of the antibody-drug conjugate (ADC), ZW251.[1][2][3][4] ZW251 is an ADC that targets the cell-surface oncofetal glycoprotein Glypican-3 (GPC3), which is frequently expressed in hepatocellular carcinoma (HCC).[1][5] The conjugate consists of a humanized IgG1 antibody linked to a novel camptothecin-based topoisomerase 1 inhibitor.[1][5]
This document details the available quantitative data, outlines relevant experimental protocols for characterization, and provides visualizations of the associated biological pathways and experimental workflows.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅₁H₅₆FN₉O₁₄ | PubChem[6][7] |
| Molecular Weight | 1038.04 g/mol | PubChem, Multiple Vendors[6][7][8] |
| Solubility | 100 mg/mL in DMSO (requires sonication) | GlpBio[8] |
| Lipophilicity (XLogP3) | -0.1 | PubChem (Computed)[6] |
| Storage Conditions | -20°C, sealed, away from moisture and light | GlpBio[8] |
Mechanism of Action and Linker Cleavage
The therapeutic efficacy of an ADC is critically dependent on the stability of the linker in circulation and its efficient cleavage to release the cytotoxic payload within the target cancer cells. MC-GGFG-AM-(10Me-11F-Camptothecin) employs a well-characterized tetrapeptide linker, Gly-Gly-Phe-Gly (GGFG), which is designed to be cleaved by lysosomal proteases.
Topoisomerase I Inhibition by the Camptothecin Payload
The payload of this conjugate is a derivative of camptothecin, a potent inhibitor of topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. The camptothecin analog binds to the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with this ternary complex, ultimately inducing apoptosis.
Caption: Mechanism of Topoisomerase I inhibition.
Enzymatic Cleavage of the GGFG Linker
The GGFG tetrapeptide linker is designed for selective cleavage within the lysosomal compartment of cancer cells, where specific proteases, such as cathepsins, are abundant.[9][10][11][12] This enzymatic cleavage releases the aminomethyl-activated camptothecin payload. The stability of the GGFG linker in systemic circulation is a key advantage, minimizing premature drug release and associated off-target toxicity.[9]
Caption: Enzymatic cleavage of the GGFG linker.
Experimental Protocols
Detailed experimental protocols for the characterization of MC-GGFG-AM-(10Me-11F-Camptothecin) are not publicly available. However, standard methodologies for similar linker-payload conjugates can be adapted.
Determination of Aqueous Solubility
A standard method for determining aqueous solubility is the shake-flask method followed by quantification.
-
Preparation of Saturated Solution: An excess amount of MC-GGFG-AM-(10Me-11F-Camptothecin) is added to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).
-
Equilibration: The suspension is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the solid material from the supernatant.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Reporting: The solubility is reported in mg/mL or µg/mL.
Determination of Lipophilicity (LogD)
The distribution coefficient (LogD) at a specific pH is a critical parameter for predicting a molecule's ability to cross cell membranes.
-
System Preparation: A biphasic system of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4) is prepared and pre-saturated with each other.
-
Compound Addition: A known amount of MC-GGFG-AM-(10Me-11F-Camptothecin) is dissolved in one of the phases.
-
Partitioning: The two phases are mixed vigorously for a set period to allow for the partitioning of the compound between the aqueous and organic layers.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: The LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for physicochemical analysis.
Stability Assessment
The stability of the linker-payload conjugate is crucial for the overall stability and efficacy of the ADC.
-
Incubation: Solutions of MC-GGFG-AM-(10Me-11F-Camptothecin) are prepared in buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0) and incubated at various temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time-Course Sampling: Aliquots are taken at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: The samples are analyzed by a stability-indicating method, typically RP-HPLC or LC-MS, to monitor the degradation of the parent compound and the appearance of any degradation products.
-
Data Analysis: The percentage of the remaining intact conjugate is plotted against time to determine the degradation kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. MC-GGFG-AM-(10Me-11F-Camptothecin) - Ace Therapeutics [acetherapeutics.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. zymeworks.com [zymeworks.com]
- 6. MC-GGFG-AM-(10Me-11F-Camptothecin) | C51H56FN9O14 | CID 166138783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. MC-GGFG-AM-(10Me-11F-Camptothecin)| CAS NO:2873460-70-7| GlpBio [glpbio.cn]
- 9. iphasebiosci.com [iphasebiosci.com]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to MC-GGFG-AM-(10Me-11F-Camptothecin) for GPC3-Targeting ADCs
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the linker-payload conjugate, MC-GGFG-AM-(10Me-11F-Camptothecin), and its application in the development of ZW251, a first-in-class antibody-drug conjugate (ADC) targeting Glypican-3 (GPC3) for the treatment of hepatocellular carcinoma (HCC) and other GPC3-expressing solid tumors.
Introduction: GPC3 as a Prime Target for ADC Therapy
Glypican-3 (GPC3) is a cell-surface heparan sulfate proteoglycan that is highly expressed in the majority of HCC cases (over 75%) while having minimal presence in healthy adult tissues.[1][2] Its role in modulating oncogenic signaling pathways, such as Wnt/β-catenin, makes it an ideal target for directed cancer therapies.[3] Antibody-drug conjugates leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells, minimizing systemic toxicity. The GPC3-targeting ADC, ZW251, utilizes a novel camptothecin-based payload to achieve potent anti-tumor activity.[2]
The ZW251 ADC Construct
ZW251 is a precisely engineered ADC comprising three core components: a GPC3-targeting antibody, a cleavable linker system, and a potent topoisomerase I inhibitor payload.[2][4]
-
Antibody: A humanized IgG1 monoclonal antibody designed for high-affinity binding to both human and cynomolgus monkey GPC3.[2]
-
Linker: The MC-GGFG-AM linker is a multi-part system designed for stability in circulation and efficient payload release within the target cell.
-
MC (Maleimide Caproyl): Provides a stable covalent attachment point to the antibody via cysteine residues.
-
GGFG (Glycyl-Glycyl-Phenylalanyl-Glycine): A peptide sequence specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the intracellular environment of tumor cells.[2][5]
-
AM (Aminomethyl): A self-immolative spacer that ensures the payload is released in its active form after the GGFG sequence is cleaved.[2][5]
-
-
Payload: ZD06519, a novel and potent derivative of camptothecin (10-Methyl-11-Fluoro-Camptothecin), which functions as a topoisomerase I inhibitor.[2] The selected drug-to-antibody ratio (DAR) for clinical development is four, which provides an optimal balance between efficacy and tolerability.[1][4]
Mechanism of Action
The therapeutic activity of ZW251 is a multi-step process that ensures targeted cell killing.
-
Binding and Internalization: The ADC circulates in the bloodstream and selectively binds to GPC3 on the surface of tumor cells.[2]
-
Lysosomal Trafficking: Following binding, the ADC-GPC3 complex is internalized via endocytosis and trafficked to the lysosome.[3][4]
-
Payload Release: Inside the acidic environment of the lysosome, proteases cleave the GGFG linker, releasing the ZD06519 payload.[2][5]
-
Topoisomerase I Inhibition: The released payload diffuses into the nucleus and binds to the DNA-topoisomerase I complex. This stabilizes the complex, preventing the re-ligation of single-strand DNA breaks generated during DNA replication.
-
Apoptosis: The accumulation of DNA damage triggers programmed cell death (apoptosis).[3]
-
Bystander Effect: The membrane-permeable nature of the camptothecin payload allows it to diffuse out of the target cell and kill neighboring GPC3-negative tumor cells, a critical feature for treating heterogeneous tumors.[5]
GPC3 Signaling Context
GPC3 is known to act as a co-receptor for Wnt ligands, facilitating their interaction with the Frizzled (FZD) receptor. This interaction promotes the canonical Wnt/β-catenin signaling pathway, which is a key driver of cell proliferation in HCC. By targeting GPC3, ADCs not only deliver a cytotoxic payload but also bind to a protein that is functionally involved in tumor growth.[3]
Preclinical Data Summary
ZW251 has demonstrated potent and specific anti-tumor activity in a comprehensive suite of preclinical studies.
Table 1: In Vitro Binding Affinity of ZW251 Antibody
| Target | Assay | Result (EC50) | Reference |
|---|---|---|---|
| Human GPC3 | Flow Cytometry (CHO cells) | 0.20 nM | [3] |
| Cynomolgus GPC3 | Flow Cytometry (CHO cells) | 0.39 nM |[3] |
Table 2: Representative In Vitro Cytotoxicity of ZW251 ADC
| Cell Line | GPC3 Expression | Assay Type | Result | Reference |
|---|---|---|---|---|
| HepG2 | Positive | 3D Spheroid | Potent Cytotoxicity | [3][5] |
| JHH-5 | Positive | 3D Spheroid | Potent Cytotoxicity | [3] |
| SNU-601 | Negative | Monolayer | No significant cytotoxicity | [3][5] |
| SNU-601 (co-cultured with HepG2) | N/A (Bystander) | Co-culture | Effective cell killing |[5] |
Table 3: Summary of In Vivo Antitumor Efficacy (Single 8 mg/kg Dose)
| Model Type | GPC3 H-Score | % of Models with >50% Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|
| CDX & PDX | High (>200) | 82% | [5] |
| CDX & PDX | Low (<200) | 50% |[5] |
Table 4: Non-Human Primate (NHP) Toxicology Summary
| ZW251 Formulation | Maximum Tolerated Dose | Key Findings | Reference |
|---|---|---|---|
| DAR 4 | 120 mg/kg (repeat dose) | Favorable tolerability, no mortality or on-target toxicity observed. | [1][5] |
| DAR 8 | 60 mg/kg (repeat dose) | Well-tolerated. |[3] |
Key Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay (3D Spheroid Model)
This assay measures the dose-dependent cytotoxic effect of the ADC on tumor cells grown in a three-dimensional culture, which more closely mimics a solid tumor microenvironment.
Methodology:
-
Cell Seeding: Seed GPC3-positive (e.g., HepG2) and GPC3-negative (e.g., SNU-601) cells in ultra-low attachment 96-well plates to allow for spheroid formation.
-
ADC Treatment: After 48-72 hours, treat the established spheroids with a serial dilution of ZW251 or a non-targeting control ADC.
-
Incubation: Incubate the plates for 4-5 days to allow for ADC-mediated cytotoxicity.
-
Viability Assessment: Measure cell viability using a luminescent assay such as CellTiter-Glo® 3D, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and calculate the IC50 value using a non-linear regression model.
Protocol: In Vitro Bystander Effect Assay (Co-culture Model)
This assay evaluates the ability of the ADC's payload to kill adjacent antigen-negative cells after being released from a targeted antigen-positive cell.
Methodology:
-
Cell Preparation: Label GPC3-negative "bystander" cells (e.g., SNU-601) with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixed population of unlabeled GPC3-positive "target" cells (e.g., HepG2) and fluorescently-labeled GPC3-negative cells in the same well. As a control, seed the GPC3-negative cells in monoculture.
-
ADC Treatment: Treat the co-culture and monoculture wells with a fixed, clinically relevant concentration of ZW251 (e.g., 1 nM).[4]
-
Incubation: Incubate the plates for 4 days.
-
Viability Assessment: Use flow cytometry to distinguish the cell populations. Quantify the viability of the fluorescent GPC3-negative cells in both the co-culture and monoculture conditions.
-
Data Analysis: A significant decrease in the viability of GPC3-negative cells only in the co-culture condition demonstrates a bystander effect.
Protocol: In Vivo Efficacy Assessment (Xenograft Model)
This protocol assesses the anti-tumor activity of the ADC in a living organism using either cell line-derived (CDX) or patient-derived (PDX) tumor models.
Methodology:
-
Tumor Implantation: Subcutaneously implant human HCC cells (e.g., Hep3B) or PDX tissue fragments into immunocompromised mice (e.g., BALB/c nude).
-
Tumor Growth: Allow tumors to grow to a specified volume (e.g., 150-200 mm³).[3]
-
Treatment Administration: Randomize mice into treatment groups. Administer a single intravenous (IV) dose of ZW251 (e.g., 8 mg/kg) or a vehicle control.[3][5]
-
Monitoring: Measure tumor volume with calipers and monitor mouse body weight 2-3 times per week as an indicator of toxicity.
-
Endpoint Analysis: Continue monitoring until tumors in the control group reach a predetermined endpoint size. Calculate the percent tumor growth inhibition (%TGI) at a defined time point (e.g., Day 21) using the formula: %TGI = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.
References
- 1. Zymeworks Announces FDA Clearance of Investigational New Drug Application for ZW251, a Novel Glypican 3-Targeted Topoisomerase 1 Inhibitor Antibody-Drug Conjugate | Zymeworks Inc. [ir.zymeworks.com]
- 2. researchgate.net [researchgate.net]
- 3. zymeworks.com [zymeworks.com]
- 4. zymeworks.com [zymeworks.com]
- 5. ZW-251 shows optimal balance between safety and breadth of antitumor activity in models of HCC | BioWorld [bioworld.com]
Methodological & Application
Application Notes and Protocols: MC-GGFG-AM-(10Me-11F-Camptothecin) in Hepatocellular Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-GGFG-AM-(10Me-11F-Camptothecin) is a sophisticated linker-payload conjugate designed for the development of Antibody-Drug Conjugates (ADCs) targeting hepatocellular carcinoma (HCC). This molecule is a critical component of the investigational ADC, ZW251, which targets Glypican-3 (GPC3), a cell surface protein highly expressed in a majority of HCC cases.[1][2][3] The conjugate consists of a potent topoisomerase I inhibitor payload, ZD06519 (10-methyl-11-fluoro-camptothecin derivative), attached to a cleavable tetrapeptide linker (Gly-Gly-Phe-Gly).[4] This linker is designed to be stable in circulation and efficiently cleaved by intracellular proteases, such as cathepsins, upon internalization into tumor cells, ensuring targeted payload release.
These application notes provide a comprehensive overview of the use of MC-GGFG-AM-(10Me-11F-Camptothecin) in the context of the GPC3-targeting ADC, ZW251, in HCC research. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in evaluating its efficacy and mechanism of action.
Mechanism of Action
The therapeutic strategy of an ADC employing MC-GGFG-AM-(10Me-11F-Camptothecin) involves a multi-step process. The ADC, ZW251, first binds to GPC3 on the surface of HCC cells.[4] Following binding, the ADC-GPC3 complex is internalized, and the cleavable GGFG linker is processed within the lysosomal compartment, releasing the active payload, ZD06519.[5][6] ZD06519 is a potent topoisomerase I inhibitor that intercalates into the DNA-topoisomerase I complex, preventing the re-ligation of single-strand breaks.[4] This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis.[4]
Furthermore, the payload ZD06519 has been shown to exhibit a strong bystander effect.[7] This means that once released from the target GPC3-positive cell, the membrane-permeable payload can diffuse into neighboring tumor cells, including those that may not express GPC3, and induce cell death.[4] This bystander killing is a crucial feature for treating heterogeneous tumors where GPC3 expression may vary.[4]
Quantitative Data Summary
Preclinical studies of the GPC3-targeting ADC, ZW251, which utilizes the MC-GGFG-AM-(10Me-11F-Camptothecin) conjugate, have demonstrated significant anti-tumor activity in various HCC models. A summary of the key quantitative data is presented below.
| Parameter | Value/Observation | Model System | Reference |
| In Vitro Cytotoxicity (ZD06519 payload) | IC50: ~1 nM | Cancer cell lines | [7] |
| In Vivo Efficacy (ZW251) | Dose-dependent anti-tumor activity | Hep3B CDX and LI1037 PDX models | [4] |
| Anti-tumor activity in 5 out of 6 CDX models | HCC CDX models | [4] | |
| Anti-tumor activity in 9 out of 12 PDX models | HCC PDX models | [4] | |
| >50% tumor growth inhibition in 82% of tumors with high GPC3 expression (H-score > 200) | HCC CDX and PDX models | [4] | |
| >50% tumor growth inhibition in 50% of tumors with low GPC3 expression (H-score < 200) | HCC CDX and PDX models | [4] | |
| Tolerability (ZW251) | Maximum tolerated dose (MTD) > 120 mg/kg | Non-human primates | [4] |
| No mortality observed at doses up to 120 mg/kg (DAR 4) | Non-human primates | [4] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the application of an ADC like ZW251 in HCC research are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (3D Spheroid Culture)
This protocol describes the assessment of the cytotoxic effects of a GPC3-targeting ADC on HCC cells grown as 3D spheroids, which more closely mimic the in vivo tumor microenvironment.
Materials:
-
HCC cell lines (e.g., HepG2, Hep3B, JHH-7)
-
Cell culture medium (e.g., MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Ultra-low attachment 96-well plates
-
GPC3-targeting ADC (e.g., ZW251)
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture HCC cells to 70-80% confluency.
-
Harvest cells and perform a cell count.
-
Seed 2,000-5,000 cells per well in an ultra-low attachment 96-well plate in a final volume of 100 µL of culture medium.
-
Centrifuge the plate at low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate for 3-4 days to allow for spheroid formation.
-
-
ADC Treatment:
-
Prepare serial dilutions of the GPC3-targeting ADC in culture medium.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the ADC dilutions.
-
Include a vehicle control (culture medium with the same final concentration of the ADC's formulation buffer).
-
Incubate the spheroids with the ADC for 4-6 days.
-
-
Viability Assessment:
-
Equilibrate the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix thoroughly by pipetting up and down to lyse the spheroids.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 value.
-
Protocol 2: Bystander Killing Assay (Co-culture)
This protocol is designed to evaluate the bystander effect of the released payload from the ADC.
Materials:
-
GPC3-positive HCC cell line (e.g., HepG2)
-
GPC3-negative cancer cell line (e.g., SNU-601) labeled with a fluorescent protein (e.g., GFP)
-
GPC3-targeting ADC (e.g., ZW251)
-
Flow cytometer
Procedure:
-
Co-culture Seeding:
-
Seed GPC3-positive and GFP-labeled GPC3-negative cells together in a 96-well plate at a defined ratio (e.g., 1:1).
-
As controls, seed each cell line individually.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a fixed concentration of the GPC3-targeting ADC (a concentration that is cytotoxic to the GPC3-positive cells but not the GPC3-negative cells in monoculture).
-
Include an untreated control for all conditions.
-
Incubate for 4 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Analyze the cell populations by flow cytometry.
-
Gate on the GFP-positive (GPC3-negative) cells and assess their viability (e.g., using a viability dye like propidium iodide).
-
Compare the viability of the GFP-positive cells in the co-culture with their viability in the monoculture to determine the extent of bystander killing.
-
Protocol 3: In Vivo Antitumor Efficacy Study (Xenograft Model)
This protocol outlines the procedure for evaluating the in vivo efficacy of a GPC3-targeting ADC in a mouse xenograft model of HCC.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude)
-
HCC cell line (e.g., Hep3B) or patient-derived xenograft (PDX) tissue
-
GPC3-targeting ADC (e.g., ZW251)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant HCC cells (e.g., 5 x 10^6 cells) or PDX tissue fragments into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment and control groups (n=5-8 mice per group).
-
Administer the GPC3-targeting ADC (e.g., a single intravenous dose of 8 mg/kg) or vehicle control.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers twice a week (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue monitoring until the tumors in the control group reach a predetermined endpoint.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Protocol 4: Western Blot Analysis of Apoptosis Induction
This protocol describes how to assess the induction of apoptosis in HCC cells following treatment with the ADC payload.
Materials:
-
HCC cell line (e.g., HepG2)
-
ZD06519 (the active payload)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2) and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat HCC cells with ZD06519 at various concentrations for a specified time (e.g., 24-48 hours).
-
Lyse the cells and collect the protein extracts.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the expression levels of the apoptotic markers relative to the loading control.
-
Conclusion
The linker-payload conjugate MC-GGFG-AM-(10Me-11F-Camptothecin) is a key component in the development of novel ADCs for HCC, exemplified by ZW251. Its targeted delivery of a potent topoisomerase I inhibitor with bystander activity presents a promising therapeutic strategy. The provided application notes and detailed protocols offer a framework for researchers to further investigate and characterize the efficacy and mechanism of action of such ADCs in preclinical HCC models. These studies are crucial for advancing the development of more effective and targeted therapies for hepatocellular carcinoma.
References
- 1. researchgate.net [researchgate.net]
- 2. Glypican-3 Specific Antibody Drug Conjugates Targeting Hepatocellular Carcinoma (HEP-10-1020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Glypican-3 for Liver Cancer Therapy: Clinical Applications and Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zymeworks.com [zymeworks.com]
- 5. targetedonc.com [targetedonc.com]
- 6. ZW-251 shows optimal balance between safety and breadth of antitumor activity in models of HCC | BioWorld [bioworld.com]
- 7. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Antibody-Drug Conjugates with MC-GGFG-AM-(10Me-11F-Camptothecin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the development of Antibody-Drug Conjugates (ADCs) utilizing the linker-payload molecule MC-GGFG-AM-(10Me-11F-Camptothecin) . This advanced linker-payload system combines a maleimidocaproyl (MC) group for antibody conjugation, a cathepsin B-cleavable tetrapeptide linker (glycyl-glycyl-phenylalanyl-glycyl, GGFG), a self-immolative aminomethyl (AM) spacer, and a potent topoisomerase I inhibitor payload, 10Me-11F-Camptothecin (also known as ZD06519).[1][2][3][4]
This document outlines the essential protocols for ADC synthesis, characterization, and evaluation, including in vitro and in vivo efficacy studies. The provided data is based on the development of ZW251, a Glypican-3 (GPC3)-targeting ADC synthesized using this specific linker-payload, demonstrating its potential for creating effective cancer therapeutics.[1][2][3]
Mechanism of Action: Topoisomerase I Inhibition
The cytotoxic payload, 10Me-11F-Camptothecin, exerts its anti-cancer effect by inhibiting DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. The payload stabilizes the covalent complex between topoisomerase I and DNA (the cleavable complex), which prevents the re-ligation of the single-strand breaks created by the enzyme. The accumulation of these stabilized complexes leads to the formation of lethal double-strand DNA breaks, ultimately triggering apoptosis and cell death.
Experimental Protocols
Synthesis of MC-GGFG-AM-(10Me-11F-Camptothecin)
The synthesis of the linker-payload involves the preparation of the 10Me-11F-Camptothecin (ZD06519) payload and its subsequent conjugation to the MC-GGFG-AM linker. A detailed synthesis protocol for ZD06519 has been published.[5][6][7] The process generally involves the synthesis of the camptothecin core with the desired substitutions at the C-10 (methyl) and C-11 (fluoro) positions, followed by the addition of the linker attachment point. The final step is the conjugation of the payload to the pre-formed MC-GGFG-AM linker.
ADC Conjugation Protocol
This protocol describes the conjugation of the MC-GGFG-AM-(10Me-11F-Camptothecin) linker-payload to a monoclonal antibody (e.g., an anti-GPC3 antibody) via maleimide-thiol chemistry.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
MC-GGFG-AM-(10Me-11F-Camptothecin) linker-payload
-
Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba Spin Desalting Columns)
-
Reaction buffers (e.g., sodium acetate)
Procedure:
-
Antibody Reduction:
-
To the antibody solution in PBS, add TCEP (e.g., 12 molar equivalents) and DTPA (to a final concentration of 1 mM).
-
Incubate the reaction at 37°C for 3 hours to reduce the interchain disulfide bonds.[5]
-
Remove excess TCEP using desalting columns pre-equilibrated with an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).[5]
-
-
Conjugation:
-
Dissolve the MC-GGFG-AM-(10Me-11F-Camptothecin) linker-payload in DMSO.
-
Add the linker-payload solution (e.g., 15 molar equivalents) to the reduced antibody. The final DMSO concentration in the reaction should be kept low (e.g., up to 10% v/v).[5]
-
Incubate the reaction for 1 hour on ice or at room temperature.
-
-
Purification and Formulation:
-
Quench the reaction by adding an excess of a thiol-containing reagent like cysteine.[8]
-
Purify the ADC from unconjugated linker-payload and other reaction components using a desalting column (e.g., G25) equilibrated in a formulation buffer (e.g., PBS).[8]
-
Concentrate the final ADC product, sterile filter, and store at the appropriate temperature.
-
ADC Characterization
Drug-to-Antibody Ratio (DAR) Determination: The average number of payload molecules conjugated to each antibody is a critical quality attribute.
-
Method: Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly used.
-
Expected Results: For ZW251, ADCs with average DARs of approximately 4 and 8 have been successfully produced and characterized.[1][2]
Aggregation Analysis:
-
Method: Size Exclusion Chromatography (SEC-HPLC).
-
Expected Results: The percentage of aggregation should be minimal (e.g., <5%) to ensure a high-quality, monomeric ADC product.[5]
In Vitro Efficacy Assays
Cytotoxicity Assay (3D Spheroid Model): This assay determines the potency of the ADC on cancer cell lines.
-
Procedure:
-
Generate 3D tumor spheroids from a GPC3-expressing cell line (e.g., Huh-7, HepG2).[1][9]
-
Treat the spheroids with a serial dilution of the ADC for a specified period (e.g., 4-6 days).[1][9]
-
Assess cell viability using a luminescent ATP quantification reagent (e.g., CellTiter-Glo®).[2][9]
-
Calculate the EC50 value from the dose-response curve.
-
Bystander Killing Assay: This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
-
Procedure:
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the characterization and in vitro/in vivo evaluation of ZW251, an ADC developed with MC-GGFG-AM-(10Me-11F-Camptothecin).
Table 1: ADC Characterization
| Parameter | ZW251 (DAR 4) | ZW251 (DAR 8) |
| Target Antigen | Glypican-3 (GPC3) | Glypican-3 (GPC3) |
| Payload | ZD06519 | ZD06519 |
| Linker | MC-GGFG-AM | MC-GGFG-AM |
| Average DAR | ~4 | ~8 |
Table 2: In Vitro Cytotoxicity of ZW251
| Cell Line | Assay Format | ZW251 (DAR 4) EC50 (nM) | ZW251 (DAR 8) EC50 (nM) |
| Huh-7 | 3D Spheroid | 0.20 | 0.25 |
Data from Zymeworks Inc.[9]
Table 3: In Vivo Efficacy of ZW251 (Single 8 mg/kg Dose)
| Model Type | Number of Models | Response Rate (% Models with >50% TGI) |
| CDX Models | 6 | 100% (6/6) |
| PDX Models | 9 | 78% (7/9) |
| High GPC3 (H-score >200) | - | 82% |
| Low GPC3 (H-score <200) | - | 50-75% |
TGI: Tumor Growth Inhibition. Data from Madera L, et al.[1]
Table 4: Non-Human Primate (NHP) Tolerability
| ADC Version | Highest Non-Severely Toxic Dose |
| ZW251 (DAR 4) | 120 mg/kg |
| ZW251 (DAR 8) | 60 mg/kg |
Data from repeat-dose toxicology studies.[1]
Conclusion
The MC-GGFG-AM-(10Me-11F-Camptothecin) linker-payload is a promising component for the development of highly potent and effective ADCs. The provided protocols and data from the development of the GPC3-targeting ADC, ZW251, demonstrate a clear path for synthesizing, characterizing, and evaluating ADCs with this system. The robust anti-tumor activity observed in both in vitro and in vivo models, coupled with a favorable tolerability profile, underscores its potential for advancing novel cancer therapies.[1][2]
References
- 1. zymeworks.com [zymeworks.com]
- 2. zymeworks.com [zymeworks.com]
- 3. researchgate.net [researchgate.net]
- 4. ZW-251 shows optimal balance between safety and breadth of antitumor activity in models of HCC | BioWorld [bioworld.com]
- 5. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. broadpharm.com [broadpharm.com]
- 9. zymeworks.com [zymeworks.com]
Preclinical Evaluation of MC-GGFG-AM-(10Me-11F-Camptothecin) Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. This document provides detailed application notes and protocols for the preclinical evaluation of ADCs utilizing the MC-GGFG cleavable linker conjugated to the novel camptothecin-based topoisomerase I inhibitor, 10Me-11F-Camptothecin. The methodologies described herein are based on established practices for ADC preclinical development and data from studies of similar camptothecin-based ADCs, such as ZW251, which employs a closely related linker and payload system.
The core components of the ADC addressed in these notes are:
-
Antibody: A monoclonal antibody targeting a tumor-associated antigen (e.g., Glypican-3 [GPC3] for hepatocellular carcinoma).
-
Linker: A maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl (MC-GGFG) peptide linker, designed for cleavage by lysosomal proteases.
-
Payload: 10Me-11F-Camptothecin, a potent topoisomerase I inhibitor.
Mechanism of Action: Topoisomerase I Inhibition
The cytotoxic payload, a derivative of camptothecin, exerts its anti-tumor effect by targeting DNA topoisomerase I (Topo I).[1][2][3][4][5] Topo I is a critical enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks. Camptothecin and its analogs stabilize the covalent complex between Topo I and DNA, preventing the re-ligation of the DNA strand.[1][2][4][5] This leads to an accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with the stabilized Topo I-DNA complex, ultimately triggering apoptotic cell death, primarily during the S-phase of the cell cycle.[1][3]
Preclinical Animal Models
The selection of appropriate animal models is critical for evaluating the efficacy and safety of ADCs. Both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models in immunocompromised mice are recommended.
-
Cell Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously implanting cultured cancer cells that express the target antigen into immunocompromised mice. CDX models are useful for initial efficacy screening and dose-ranging studies due to their reproducibility and relatively rapid growth.
-
Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting tumor fragments from a patient directly into immunocompromised mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity and architecture of the original human tumor. PDX models are invaluable for assessing efficacy across a diverse patient population and for identifying potential biomarkers of response.
Experimental Protocols
I. In Vivo Efficacy Studies in Xenograft Models
This protocol outlines the general procedure for assessing the anti-tumor activity of a MC-GGFG-AM-(10Me-11F-Camptothecin) ADC in CDX or PDX mouse models.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID, NSG)
-
Tumor cells or tumor fragments expressing the target antigen
-
ADC reconstituted in a suitable vehicle (e.g., sterile PBS)
-
Vehicle control
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Implantation:
-
CDX: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel) into the flank of each mouse.
-
PDX: Surgically implant a small tumor fragment (approximately 2-3 mm³) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth. Once tumors are palpable, measure the length and width using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
-
Randomization and Dosing:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ADC intravenously (IV) via the tail vein. Dosing regimens can vary, for example, a single dose or multiple doses administered weekly or every other week. Dose ranges of 1-16 mg/kg have been shown to be effective for similar camptothecin-based ADCs.[6]
-
The control groups should include a vehicle-only group and potentially a non-targeting ADC control.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI). TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Other endpoints may include tumor regression (partial or complete) and survival.
-
-
Study Termination:
-
Euthanize mice when tumors reach a predetermined maximum size or if there are signs of significant toxicity (e.g., >20% body weight loss, ulceration of tumors).
-
At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
-
II. Toxicology and Tolerability Assessment
This protocol provides a framework for evaluating the safety profile of the ADC in relevant animal models.
Materials:
-
Rodents (e.g., mice, rats) and/or non-human primates (NHPs)
-
ADC and vehicle control
-
Equipment for blood collection and clinical chemistry/hematology analysis
-
Necropsy tools and formalin for tissue fixation
Procedure:
-
Dose Escalation:
-
Clinical Observations:
-
Monitor the animals daily for any clinical signs of toxicity, including changes in appearance, behavior, and activity.
-
Record body weights at least twice weekly.
-
-
Clinical Pathology:
-
Collect blood samples at various time points for hematology and clinical chemistry analysis. Key parameters to assess include complete blood counts, liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).
-
-
Necropsy and Histopathology:
-
At the end of the study, or if an animal is euthanized due to toxicity, perform a full necropsy.
-
Collect and weigh major organs.
-
Fix tissues in 10% neutral buffered formalin for histopathological examination by a veterinary pathologist. Pay close attention to tissues known to be sensitive to camptothecin-based drugs, such as the gastrointestinal tract and bone marrow.
-
Data Presentation
Quantitative data from preclinical studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups and studies.
Table 1: In Vivo Efficacy of a GPC3-Targeted Camptothecin ADC in a PDX Model of Hepatocellular Carcinoma (Illustrative Data)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | QW x 3 | 1500 ± 250 | - | +5 |
| ADC | 1 | QW x 3 | 900 ± 150 | 40 | +2 |
| ADC | 3 | QW x 3 | 450 ± 100 | 70 | 0 |
| ADC | 10 | QW x 3 | 150 ± 50 | 90 | -5 |
Data are presented as mean ± SEM. QW: once weekly.
Table 2: Pharmacokinetic Parameters of a Camptothecin-Based ADC in Mice (Illustrative Data)
| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | t1/2 (hours) |
| Total Antibody | 150 | 15000 | 200 |
| ADC | 145 | 14000 | 180 |
| Free Payload | 0.05 | 0.5 | 2 |
Parameters determined after a single 10 mg/kg IV dose.
Table 3: Summary of Toxicology Findings in Non-Human Primates (Illustrative Data)
| Dose Group (mg/kg) | Key Clinical Observations | Hematology Findings | Clinical Chemistry Findings | Key Histopathology Findings |
| 30 | None | Mild, transient neutropenia | None | None |
| 60 | None | Moderate, reversible neutropenia | Mild, transient elevation in ALT | Minimal hematopoietic depletion in bone marrow |
| 120 | None | Severe, reversible neutropenia | Moderate, reversible elevation in ALT and AST | Moderate hematopoietic depletion in bone marrow |
Data from a repeat-dose study.
Conclusion
The protocols and application notes provided offer a comprehensive framework for the preclinical evaluation of ADCs based on the MC-GGFG-AM-(10Me-11F-Camptothecin) linker-payload system. Rigorous in vivo studies using both CDX and PDX models are essential to characterize the efficacy and safety profile of these novel therapeutic agents. The data generated from these studies will be critical for informing clinical trial design and advancing the development of these promising cancer therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. cccells.org [cccells.org]
- 4. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 8. researchgate.net [researchgate.net]
- 9. Article - Standard on Tumor Productio... [policies.unc.edu]
Application Note: Determination of Conjugation Efficiency for MC-GGFG-AM-(10Me-11F-Camptothecin) Antibody-Drug Conjugate
Audience: Researchers, scientists, and drug development professionals involved in the characterization of antibody-drug conjugates (ADCs).
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule payload. The featured ADC is constructed from a humanized IgG1 antibody, a potent topoisomerase I inhibitor payload, 10Me-11F-Camptothecin (also known as ZD06519), and a linker system.[1][2][3] This system consists of a maleimidocaproyl (MC) group for antibody attachment, a cathepsin-cleavable Gly-Gly-Phe-Gly (GGFG) tetrapeptide, and an aminomethyl (AM) self-immolative spacer.[1][2][3] Upon internalization into target cancer cells, the GGFG linker is cleaved by lysosomal proteases, releasing the camptothecin payload to induce cell death.[4][5][6]
A critical quality attribute (CQA) for any ADC is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to each antibody.[7] The DAR significantly impacts the ADC's efficacy, safety, and pharmacokinetic profile.[7] Therefore, accurate and robust analytical methods for determining the DAR are essential during development and for quality control. This application note provides detailed protocols for determining the conjugation efficiency and DAR of an MC-GGFG-AM-(10Me-11F-Camptothecin) ADC using two common analytical techniques: UV-Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC-HPLC) .
Principle of Methods
-
UV-Vis Spectroscopy: This is a simple and rapid method for determining the average DAR.[8] It relies on the distinct ultraviolet absorbance maxima of the antibody (typically at 280 nm) and the conjugated payload. By measuring the absorbance of the ADC at two specific wavelengths and using the known extinction coefficients of the antibody and the drug, the concentrations of each component can be determined by solving a set of simultaneous equations based on the Beer-Lambert law.[7][9]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is a high-resolution technique that separates molecules based on differences in their surface hydrophobicity.[10] The conjugation of the hydrophobic linker-payload to the antibody increases its overall hydrophobicity. HIC can separate the unconjugated antibody (DAR=0) from ADCs bearing different numbers of drugs (e.g., DAR=2, DAR=4, etc.) under non-denaturing conditions.[11][12] The relative peak area of each species is used to calculate the drug load distribution and the weighted average DAR.[13]
Signaling and Cleavage Pathway
The ADC is designed for targeted delivery and intracellular payload release. After binding to a specific antigen on the cancer cell surface, the ADC is internalized and trafficked to the lysosome. Within the acidic environment of the lysosome, proteases such as Cathepsin B recognize and cleave the GGFG peptide linker, initiating the release of the 10Me-11F-Camptothecin payload, which then inhibits Topoisomerase I in the nucleus, leading to DNA damage and apoptosis.
Caption: ADC mechanism: from cell binding to payload release and action.
Experimental Protocols
Protocol 1: Average DAR Determination by UV-Vis Spectroscopy
This protocol provides a rapid estimation of the average DAR.
1. Materials and Reagents:
-
Purified MC-GGFG-AM-(10Me-11F-Camptothecin) ADC sample
-
Unconjugated (naked) antibody
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-transparent cuvettes
-
Dual-beam UV-Vis spectrophotometer
2. Methodology:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) for the unconjugated antibody at 280 nm (ε_Ab,280_) and at the absorbance maximum of the drug (ε_Ab,drug_).
-
Determine the molar extinction coefficients for the free linker-payload at 280 nm (ε_drug,280_) and at its absorbance maximum (ε_drug,drug_). The absorbance maximum for camptothecin derivatives is typically around 370 nm.
-
-
Sample Preparation:
-
Dilute the ADC sample with PBS to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Spectrophotometric Measurement:
-
Blank the spectrophotometer with PBS.
-
Measure the absorbance of the diluted ADC sample at 280 nm (A_280_) and at the drug's absorbance maximum (A_drug_).
-
-
Calculation:
-
Calculate the concentration of the antibody (C_Ab_) and the drug (C_drug_) using the following simultaneous equations:
-
A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_drug,280_ * C_drug_)
-
A_drug_ = (ε_Ab,drug_ * C_Ab_) + (ε_drug,drug_ * C_drug_)
-
-
Calculate the average DAR:
-
DAR = C_drug_ / C_Ab_
-
-
Protocol 2: DAR Distribution by HIC-HPLC
This protocol provides detailed information on the distribution of different drug-loaded species and a more accurate weighted average DAR.
1. Materials and Reagents:
-
Purified MC-GGFG-AM-(10Me-11F-Camptothecin) ADC sample
-
Unconjugated (naked) antibody (for reference)
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[14]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[14]
-
HPLC vials
2. Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase B.
-
Prepare a reference sample of the unconjugated antibody at the same concentration.
-
-
HPLC Conditions:
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent)
-
Flow Rate: 0.8 mL/min
-
Detection: 280 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 0 20 100 22 100 23 0 | 28 | 0 |
-
-
Data Analysis:
-
Run the unconjugated antibody to determine the retention time of the DAR=0 species.
-
Run the ADC sample. A series of peaks will be observed, with hydrophobicity and retention time increasing with the number of conjugated drugs.[12]
-
Identify the peaks corresponding to different DAR species (DAR=0, DAR=2, DAR=4, etc.). Note that for cysteine-conjugated ADCs, drugs are typically added in pairs.
-
Integrate the area under each peak (Area_i_).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ(DAR_i_ * Area_i_) / Σ(Area_i_)
-
Where DAR_i_ is the drug-to-antibody ratio for a specific peak and Area_i_ is the integrated peak area for that species.
-
-
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for determining the conjugation efficiency using both UV-Vis and HIC-HPLC methods.
Caption: Parallel workflow for DAR analysis by UV-Vis and HIC-HPLC.
Data Presentation and Interpretation
Quantitative results from the analyses should be summarized for clear comparison. The data below is representative.
| Analytical Method | Parameter Measured | Example Result |
| UV-Vis Spectroscopy | Average DAR | 3.9 |
| HIC-HPLC | Weighted Average DAR | 4.1 |
| % Unconjugated Ab (DAR=0) | 4.5% | |
| % DAR=2 Species | 25.2% | |
| % DAR=4 Species | 58.3% | |
| % DAR=6 Species | 11.1% | |
| % DAR=8 Species | 0.9% |
The average DAR values obtained from both methods should be comparable.[9] HIC-HPLC provides more granular data, revealing the heterogeneity of the ADC preparation, which is crucial for understanding its potential in vivo behavior and for ensuring manufacturing consistency. A higher proportion of highly conjugated species (e.g., DAR=6, DAR=8) can sometimes lead to aggregation or faster clearance.[9]
Conclusion
The determination of conjugation efficiency and drug-to-antibody ratio is a cornerstone of ADC characterization. The UV-Vis spectroscopy method offers a quick and simple way to estimate the average DAR, suitable for rapid in-process checks. For comprehensive characterization, lot release, and stability testing, the HIC-HPLC method is superior, providing detailed information on the distribution of all drug-loaded species.[10][13] Employing these detailed protocols will enable researchers to accurately characterize their MC-GGFG-AM-(10Me-11F-Camptothecin) ADC, ensuring its quality, consistency, and therapeutic potential.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. MC-GGFG-AM-(10Me-11F-Camptothecin)| CAS NO:2873460-70-7| GlpBio [glpbio.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 8. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmiweb.com [pharmiweb.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: MC-GGFG-AM-(10Me-11F-Camptothecin)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with MC-GGFG-AM-(10Me-11F-Camptothecin).
Frequently Asked Questions (FAQs)
Q1: What is MC-GGFG-AM-(10Me-11F-Camptothecin)?
A1: MC-GGFG-AM-(10Me-11F-Camptothecin) is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4][5] It comprises a potent cytotoxic agent, a derivative of camptothecin (10-methyl-11-fluoro-camptothecin), attached to a cleavable linker (MC-GGFG-AM). This linker is designed to be stable in circulation and release the active drug payload within target cells.
Q2: What is the mechanism of action of the camptothecin payload?
A2: The camptothecin payload is a topoisomerase I inhibitor.[6][7][8][9][10] Topoisomerase I is an enzyme that relaxes supercoiled DNA during replication and transcription. Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks and ultimately induces apoptosis (programmed cell death) in cancer cells.[6][7][8][9][10]
Q3: What are the main challenges when working with this compound?
A3: A primary challenge is its poor aqueous solubility, a common characteristic of camptothecin derivatives and many ADC payloads due to their hydrophobic nature.[11][12][13][14][15][16][17] This can lead to difficulties in dissolution, formulation, and potential aggregation of the final ADC product. Maintaining the stability of the lactone ring of the camptothecin payload is also crucial for its biological activity.[18]
Troubleshooting Guide: Solubility and Aggregation Issues
Issue 1: Difficulty dissolving MC-GGFG-AM-(10Me-11F-Camptothecin) powder.
This is a common issue due to the hydrophobic nature of the molecule.
Recommended Solutions:
-
Initial Solvent Selection: Based on available data, Dimethyl Sulfoxide (DMSO) is an effective solvent for this compound.[1][3] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.
-
Co-solvents: For aqueous-based buffers, the use of co-solvents can significantly improve solubility.[4][19][20][21] Consider using biocompatible co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol in your formulation.
-
pH Adjustment: The solubility of camptothecin derivatives can be influenced by pH.[13][18][22][23] While the lactone form is more active, slight adjustments in pH might be necessary to achieve initial dissolution. It is critical to maintain a pH that preserves the stability of the lactone ring (typically acidic to neutral pH).
-
Use of Surfactants: Non-ionic surfactants like Tween 80 can aid in solubilization by forming micelles that encapsulate the hydrophobic drug-linker.[19]
Experimental Protocol: Preparation of a Stock Solution
-
Bring the vial of MC-GGFG-AM-(10Me-11F-Camptothecin) to room temperature before opening.
-
Add a precise volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).
-
To aid dissolution, gently vortex the vial and/or sonicate in a water bath for short intervals. Heating to 37°C can also be beneficial.[1]
-
Visually inspect the solution to ensure complete dissolution before use.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Issue 2: Precipitation of the drug-linker conjugate during aqueous buffer dilution.
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a strong indicator of poor aqueous solubility.
Recommended Solutions:
-
Formulation with Co-solvents and Surfactants: Before adding the drug-linker stock, prepare your aqueous buffer with a suitable co-solvent and/or surfactant. A common practice is to first dilute the DMSO stock in a solution containing PEG300 and Tween 80 before the final addition of the aqueous buffer.
-
Use of Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, significantly enhancing their aqueous solubility.[13][22][24]
Experimental Protocol: Formulation for In Vivo Studies
The following is a general protocol that may require optimization for your specific application:
-
Start with a calculated volume of the DMSO stock solution of MC-GGFG-AM-(10Me-11F-Camptothecin).
-
Add PEG300 to the DMSO stock and mix thoroughly.
-
Add Tween 80 to the mixture and mix until a clear solution is obtained.
-
Slowly add saline or your desired aqueous buffer to the mixture with constant, gentle mixing.
-
Observe the solution for any signs of precipitation.
Quantitative Data Summary: Solubility Enhancement Strategies
| Strategy | Agent | Mechanism | Key Considerations |
| Co-solvency | DMSO, PEG300, Ethanol | Reduces the polarity of the aqueous solvent.[19][20][21] | Biocompatibility and final concentration in the formulation. |
| Micellar Solubilization | Tween 80, Polysorbates | Forms micelles that encapsulate hydrophobic molecules.[19] | Critical Micelle Concentration (CMC) and potential for protein denaturation. |
| Complexation | Hydroxypropyl-β-cyclodextrin | Forms inclusion complexes to increase aqueous solubility.[13][22][24] | Stoichiometry of complexation and regulatory acceptance. |
| pH Adjustment | Acidic/Basic Buffers | Ionization of the molecule can increase solubility.[13][18][22][23] | Must be balanced with maintaining the stability of the active lactone form of camptothecin. |
Issue 3: Aggregation of the final Antibody-Drug Conjugate (ADC).
Aggregation is a critical issue for ADCs, as it can impact efficacy, pharmacokinetics, and immunogenicity. The hydrophobic nature of the payload is a major contributing factor.[11][12][14][15][16][17]
Recommended Solutions:
-
Control of Drug-to-Antibody Ratio (DAR): Higher DAR values increase the hydrophobicity of the ADC, making it more prone to aggregation.[14] Optimizing the conjugation reaction to achieve a lower, more homogenous DAR can mitigate this.
-
Formulation Optimization: The final formulation of the ADC should be carefully optimized. This may include the use of excipients such as polysorbates, sugars (e.g., sucrose, trehalose), and amino acids (e.g., glycine, arginine) that are known to stabilize proteins and prevent aggregation.
-
Hydrophilic Linkers: While the MC-GGFG linker is established, for future ADC design, consider the use of more hydrophilic linkers, such as those incorporating PEG moieties, to counterbalance the hydrophobicity of the payload.
-
Storage Conditions: Store the final ADC at the recommended temperature (typically 2-8°C) and avoid freeze-thaw cycles. Protect from light, especially if the payload is light-sensitive.
Visualizations
Camptothecin Mechanism of Action
Caption: Mechanism of Topoisomerase I inhibition by the camptothecin payload.
Experimental Workflow for Solubilization
Caption: Recommended workflow for dissolving the drug-linker conjugate.
Logical Relationship of Factors Affecting ADC Aggregation
Caption: Key factors contributing to ADC aggregation.
References
- 1. MC-GGFG-AM-(10Me-11F-Camptothecin)| CAS NO:2873460-70-7| GlpBio [glpbio.cn]
- 2. ebiohippo.com [ebiohippo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MC-GGFG-AM-(10Me-11F-Camptothecin) - Ace Therapeutics [acetherapeutics.com]
- 6. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 16. adcreview.com [adcreview.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. A Biophysical Insight of Camptothecin Biodistribution: Towards a Molecular Understanding of Its Pharmacokinetic Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jddt.in [jddt.in]
- 22. Effect of hydroxypropyl-beta-cyclodextrin-complexation and pH on solubility of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug-to-Antibody Ratio with MC-GGFG-AM-(10Me-11F-Camptothecin)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the linker-payload MC-GGFG-AM-(10Me-11F-Camptothecin) to develop antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the conjugation and characterization of ADCs using MC-GGFG-AM-(10Me-11F-Camptothecin).
Issue 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Action |
| Incomplete Antibody Reduction | - Ensure complete reduction of interchain disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP, DTT) and incubation time/temperature. - Verify the molar excess of the reducing agent. |
| Inefficient Conjugation Reaction | - Optimize the molar ratio of the linker-payload to the antibody. A higher molar excess of the linker-payload may be required.[1] - Ensure the pH of the conjugation buffer is optimal for the maleimide-thiol reaction (typically pH 6.5-7.5). - Check the purity and stability of the MC-GGFG-AM-(10Me-11F-Camptothecin) linker-payload. |
| Hydrolysis of Maleimide | - Prepare the linker-payload solution immediately before use. - Avoid prolonged exposure of the linker-payload to aqueous buffers, especially at neutral or high pH. |
| Re-oxidation of Antibody Thiols | - Perform the conjugation reaction in a low-oxygen environment (e.g., by degassing buffers). - Consider adding a chelating agent (e.g., EDTA) to prevent metal-catalyzed oxidation. |
Issue 2: High Drug-to-Antibody Ratio (DAR) and Aggregation
| Potential Cause | Recommended Action |
| Excessive Linker-Payload | - Reduce the molar excess of the MC-GGFG-AM-(10Me-11F-Camptothecin) linker-payload in the conjugation reaction.[1] |
| Hydrophobicity of the Payload | - The camptothecin payload is hydrophobic, which can lead to aggregation at high DAR values.[2][3] - Perform a formulation screen to identify buffers and excipients that improve the solubility and stability of the ADC. - Consider using site-specific conjugation methods to produce more homogeneous ADCs with a defined DAR.[1][4] |
| Improper Purification | - Optimize the purification method (e.g., size exclusion chromatography, hydrophobic interaction chromatography) to effectively remove aggregates. |
Issue 3: Inconsistent DAR Values Between Batches
| Potential Cause | Recommended Action |
| Variability in Reagents | - Use reagents from the same lot for all experiments. - Qualify new batches of antibodies and linker-payloads before use. |
| Inconsistent Reaction Conditions | - Precisely control reaction parameters such as temperature, pH, and incubation time. |
| Inaccurate DAR Measurement | - Ensure the chosen analytical method (e.g., HIC, RP-HPLC, LC-MS) is validated for accuracy and precision.[][6] - Use a consistent method for data analysis and calculation of the average DAR. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for an ADC using MC-GGFG-AM-(10Me-11F-Camptothecin)?
A1: The optimal DAR is a balance between efficacy and safety and is highly dependent on the specific antibody, target antigen, and tumor type.[1][2] Generally, a higher DAR can increase potency, but may also lead to faster clearance and increased toxicity due to the hydrophobicity of the camptothecin payload.[2] It is crucial to empirically determine the optimal DAR by generating ADCs with different DARs and evaluating them in in-vitro and in-vivo models.
Q2: How can I determine the DAR of my ADC?
A2: Several analytical methods can be used to determine the average DAR:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drugs, allowing for the calculation of a weighted average DAR.[6]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine DAR after reduction of the ADC to separate heavy and light chains.[][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the most detailed information, including the distribution of different drug-loaded species.[6][7]
-
UV-Vis Spectrophotometry: A simpler method that can provide an estimate of the average DAR based on the absorbance of the antibody and the payload at different wavelengths.[]
Q3: What is the mechanism of action of the 10Me-11F-Camptothecin payload?
A3: 10Me-11F-Camptothecin is a topoisomerase I inhibitor.[8][9][10][11] It stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA single-strand breaks. When the replication fork encounters these stabilized complexes, it results in lethal double-strand breaks, ultimately inducing apoptosis in cancer cells.
Q4: Is the MC-GGFG-AM linker cleavable?
A4: Yes, the GGFG (glycyl-glycyl-phenylalanyl-glycyl) sequence is a peptide linker that can be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[2][8] This allows for the specific release of the camptothecin payload inside the target cancer cells.
Q5: What is the "bystander effect" and is it relevant for this ADC?
A5: The bystander effect is the ability of a released cytotoxic payload to kill neighboring antigen-negative tumor cells. This is particularly important in heterogeneous tumors. The 10Me-11F-Camptothecin payload, once cleaved from the ADC, can be cell-permeable, allowing it to diffuse out of the target cell and kill nearby cancer cells, thus mediating a bystander effect.[8][9][10]
Experimental Protocols
Protocol 1: Antibody Reduction and Conjugation
-
Antibody Preparation: Dialyze the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4, with 1 mM EDTA).
-
Reduction: Add a 10-20 molar excess of tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. Incubate at 37°C for 1-2 hours.
-
Linker-Payload Preparation: Dissolve MC-GGFG-AM-(10Me-11F-Camptothecin) in a compatible organic solvent (e.g., DMSO) to a stock concentration of 10 mM immediately before use.
-
Conjugation: Add the desired molar excess of the linker-payload solution to the reduced antibody. The final concentration of the organic solvent should typically be below 10% (v/v).
-
Reaction: Incubate the reaction mixture at room temperature for 1 hour, protected from light.
-
Quenching: Quench the reaction by adding a 3-fold molar excess of N-acetylcysteine relative to the linker-payload. Incubate for 20 minutes at room temperature.
-
Purification: Remove unconjugated linker-payload and other small molecules by size exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Column: Use a HIC column suitable for antibody analysis (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0.
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detection: Monitor absorbance at 280 nm.
-
Analysis: Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8). Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area * DAR value) / Σ (% Peak Area)
Visualizations
Caption: General workflow for the synthesis and analysis of an ADC.
Caption: Troubleshooting logic for addressing low DAR.
Caption: Mechanism of action for a camptothecin-based ADC.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 6. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. hpst.cz [hpst.cz]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MC-GGFG-AM-(10Me-11F-Camptothecin) - Ace Therapeutics [acetherapeutics.com]
- 10. ebiohippo.com [ebiohippo.com]
- 11. MC-GGFG-AM-(10Me-11F-Camptothecin)| CAS NO:2873460-70-7| GlpBio [glpbio.cn]
Technical Support Center: Off-Target Toxicity of 10Me-11F-Camptothecin Payload
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target toxicity of the 10Me-11F-Camptothecin antibody-drug conjugate (ADC) payload.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the 10Me-11F-Camptothecin payload?
The 10Me-11F-Camptothecin payload, a derivative of camptothecin, exerts its cytotoxic effect by inhibiting DNA topoisomerase I.[1][2][3][4][5] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA covalent complex, the payload prevents the re-ligation of single-strand breaks.[1][2][3] This leads to the accumulation of DNA damage, particularly during the S-phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cells.[2][3][4]
Q2: What are the known off-target toxicities associated with camptothecin-based payloads?
Off-target toxicities of ADCs with camptothecin-based payloads are primarily related to the premature release of the cytotoxic agent in systemic circulation.[6][] These toxicities often manifest as:
-
Hematological Toxicities: Neutropenia, thrombocytopenia, and anemia are common dose-limiting toxicities.[1][8] This is due to the sensitivity of hematopoietic precursor cells to cytotoxic agents that disrupt DNA replication.
-
Gastrointestinal Side Effects: Severe diarrhea, nausea, and vomiting are frequently observed.[1][8]
-
Ocular Toxicity: Some ADCs with different payloads have been associated with blurred vision, dry eyes, and keratitis, a concern that warrants monitoring for camptothecin-based payloads as well.[9]
-
Hepatic Toxicity: Off-target uptake of ADCs by liver cells, potentially mediated by mannose receptors, can lead to liver damage.[10]
Q3: How does the "bystander effect" contribute to off-target toxicity?
The bystander effect refers to the ability of a payload, once released from an ADC and a target cancer cell, to diffuse across cell membranes and kill neighboring cells, including those that may not express the target antigen.[6][11] While this can enhance anti-tumor efficacy in heterogeneous tumors, it can also lead to damage of healthy tissues surrounding the tumor, contributing to off-target toxicity.[6][9] The hydrophobicity of the payload can influence the extent of the bystander effect.[12]
Troubleshooting Guides
This section addresses common issues encountered during preclinical assessment of 10Me-11F-Camptothecin payload toxicity.
Issue 1: Unexpectedly high in vitro cytotoxicity in non-target cell lines.
-
Possible Cause 1: Premature linker cleavage. The linker connecting the payload to the antibody may be unstable in the culture medium, leading to the release of free payload.
-
Troubleshooting Step: Analyze the culture supernatant for the presence of the free 10Me-11F-Camptothecin payload using techniques like HPLC or mass spectrometry.
-
-
Possible Cause 2: Non-specific uptake of the ADC. Non-target cells may take up the ADC through mechanisms like pinocytosis.
-
Troubleshooting Step: Perform uptake assays using a fluorescently labeled ADC to visualize and quantify non-specific internalization. Compare uptake in target-positive and target-negative cell lines.
-
Issue 2: Severe hematological toxicity observed in in vivo models at intended therapeutic doses.
-
Possible Cause 1: High systemic exposure to free payload. This could be due to rapid clearance of the ADC and subsequent release of the payload, or inherent instability of the linker in the bloodstream.
-
Troubleshooting Step: Conduct pharmacokinetic (PK) studies in the animal model to determine the concentration of both the intact ADC and the free payload in plasma over time.
-
-
Possible Cause 2: On-target toxicity in hematopoietic tissues. The target antigen may be expressed at low levels on hematopoietic stem or progenitor cells.
-
Troubleshooting Step: Use flow cytometry or immunohistochemistry to assess the expression of the target antigen on bone marrow cells from the animal model.
-
Issue 3: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Variability in cell health and density. The sensitivity of cells to topoisomerase I inhibitors can be cell-cycle dependent.
-
Troubleshooting Step: Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. Perform cell cycle analysis to confirm consistency across experiments.
-
-
Possible Cause 2: Issues with ADC formulation and aggregation. The hydrophobicity of camptothecin payloads can lead to ADC aggregation, affecting its activity.[12]
-
Troubleshooting Step: Characterize the ADC preparation for aggregation using techniques like size exclusion chromatography (SEC) or dynamic light scattering (DLS). Ensure proper formulation and handling procedures are followed.
-
Quantitative Data Summary
| Parameter | Finding | Species/Cell Line | Reference |
| Payload Potency | Camptothecin-based payloads often have sub-nanomolar IC50 values. | Various Cancer Cell Lines | |
| Topotecan DLTs | Neutropenia, thrombocytopenia, anemia. | Human | [8] |
| Irinotecan DLTs | Severe diarrhea, myelosuppression (neutropenia). | Human | [8] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol outlines a standard method for assessing the cytotoxicity of an ADC with the 10Me-11F-Camptothecin payload against target and non-target cell lines.
-
Cell Seeding: Seed target-positive and target-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the free 10Me-11F-Camptothecin payload. Add the treatments to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®, MTS) according to the manufacturer's instructions to measure the relative number of viable cells.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Pharmacokinetic (PK) Analysis of ADC and Free Payload
This protocol describes a method for quantifying the levels of intact ADC and released 10Me-11F-Camptothecin in plasma from in vivo studies.
-
Sample Collection: Collect blood samples from treated animals at various time points into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Intact ADC Quantification: Use a ligand-binding assay, such as an enzyme-linked immunosorbent assay (ELISA), to measure the concentration of the intact ADC in the plasma samples. This typically involves capturing the ADC with an anti-human IgG antibody and detecting it with an antibody against the specific ADC target.
-
Free Payload Quantification:
-
Sample Extraction: Precipitate proteins from the plasma samples (e.g., with acetonitrile) to release the payload.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the 10Me-11F-Camptothecin payload. A standard curve with known concentrations of the payload should be prepared in plasma to allow for accurate quantification.
-
-
Data Analysis: Plot the plasma concentrations of the intact ADC and free payload over time to determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of MC-GGFG-AM-(10Me-11F-Camptothecin)
Welcome to the technical support center for the synthesis of the linker-payload conjugate MC-GGFG-AM-(10Me-11F-Camptothecin). This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges, particularly those related to scaling up the synthesis process. The information is structured to address specific issues that may be encountered during experimental work.
The target molecule, MC-GGFG-AM-(10Me-11F-Camptothecin), is a key component in the development of antibody-drug conjugates (ADCs), serving as the linker-payload portion for ADCs like ZW251.[1][2][3][4] Its complex structure, comprising a maleimide (MC) for antibody conjugation, a cathepsin-cleavable GGFG peptide, an aminomethyl (AM) spacer, and a potent 10-methyl-11-fluoro-camptothecin cytotoxic payload, presents unique synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for MC-GGFG-AM-(10Me-11F-Camptothecin) and what are the main challenges?
A1: The synthesis is a multi-stage process involving three main parts: 1) synthesis of the payload, 10-methyl-11-fluoro-camptothecin, 2) synthesis of the MC-GGFG-AM linker, and 3) conjugation of the linker and payload. The primary challenges in scaling up this process include the complexity of the multi-step synthesis, ensuring high purity at each stage, the high cost of reagents, and the technical difficulties associated with large-scale purification.[][6]
Q2: What are the key stability concerns for the intermediates and the final product?
A2: The two main stability concerns are the maleimide group and the lactone ring of the camptothecin payload.
-
Maleimide Group: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[7] Ring-opening renders the linker unable to conjugate to antibodies. It is crucial to maintain a pH of 6.5-7.5 during reactions and purification.[7]
-
Camptothecin Lactone Ring: The six-membered lactone ring (E-ring) of camptothecin is essential for its topoisomerase I inhibitory activity. This ring is prone to hydrolysis under basic conditions (pH > 7) to form the inactive carboxylate species. Acidic conditions favor the closed, active lactone form.
Q3: Why is purification a major bottleneck in scaling up this synthesis?
A3: Purification is a significant challenge due to the need for high-performance liquid chromatography (HPLC) to separate complex mixtures and achieve the high purity required for clinical applications.[6][8] Scaling up HPLC is capital-intensive and consumes large volumes of solvents, making it a costly and time-consuming bottleneck.[6][9] Developing alternative purification methods like crystallization or tangential flow filtration for intermediates is a key goal for scale-up.
Q4: What are the safety precautions for handling the camptothecin payload?
A4: 10Me-11F-Camptothecin is a highly cytotoxic agent. All handling must be performed in a designated containment facility (e.g., a fume hood or isolator) by personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection. Procedures for safe disposal of cytotoxic waste must be strictly followed.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and scale-up.
Part 1: Linker Synthesis (MC-GGFG-AM)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Peptide Synthesis (GGFG) | - Incomplete coupling reactions during Solid Phase Peptide Synthesis (SPPS).- Aggregation of the peptide chain on the resin.- Premature cleavage of the peptide from the resin. | - Use a higher excess of amino acids and coupling reagents.- Incorporate structure-disrupting derivatives or use specialized resins to minimize aggregation.- Ensure the anchoring linker is stable to the repeated deprotection steps. |
| Maleimide Group Hydrolysis | - pH of the reaction or purification buffer is too high (>7.5).- Prolonged exposure to aqueous environments. | - Maintain a pH range of 6.5-7.5 for all steps involving the maleimide.- Minimize the duration of steps in aqueous buffers.[7]- Use co-solvents like DMSO or DMF to reduce water activity.[10] |
| Presence of Diastereomers | - Racemization of amino acids during coupling steps. | - Use milder coupling agents or additives like HOBt or Oxyma to suppress racemization.- Optimize reaction temperature and time. |
Part 2: Payload Synthesis (10Me-11F-Camptothecin)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Fluorination Step | - Inefficient fluorinating reagent.- Poor regioselectivity leading to isomers. | - Screen different fluorinating agents (e.g., F-TEDA-PF6).[11]- Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity. |
| Lactone Ring Opening | - Exposure to basic conditions during workup or purification. | - Use mildly acidic conditions (e.g., pH 5-6) during aqueous workups.- Avoid basic solvents or reagents. If necessary, neutralize immediately and re-acidify to close the ring. |
| Difficulty Removing Impurities | - Formation of structurally similar byproducts. | - Employ multi-step purification protocols, potentially combining flash chromatography with crystallization or preparative HPLC. |
Part 3: Final Conjugation and Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Conjugation Reaction | - Steric hindrance between the linker and payload.- Deactivation of one or both components. | - Increase reaction time or temperature moderately.- Use a coupling agent with a higher activation potential.- Confirm the integrity of both the linker's activated group and the payload's reactive handle before starting. |
| Final Product Fails Purity Specs | - Co-elution of impurities during final HPLC purification.- Degradation of the molecule during lyophilization or storage. | - Optimize the HPLC gradient and consider orthogonal methods (e.g., ion-exchange chromatography if applicable).- Ensure storage conditions are appropriate (e.g., -20°C or -80°C, protected from light and moisture).[12][13] |
Data Presentation
Table 1: Comparison of Purification Methods at Lab vs. Pilot Scale
| Parameter | Lab Scale (mg-g) | Pilot Scale (g-kg) | Key Scale-Up Challenge |
| Primary Method | Reversed-Phase HPLC | Batch Chromatography / Continuous Chromatography (MCSGP) | Throughput and solvent consumption.[9] |
| Typical Solvent Usage | mL/min | L/min | Cost and environmental impact.[9] |
| Purity Target | >98% | >98% | Maintaining resolution and purity at scale. |
| Cycle Time | Hours | Days | Process efficiency and equipment occupancy. |
Table 2: pH Stability of Key Functional Groups
| Functional Group | Optimal pH Range | Conditions to Avoid | Consequence of Instability |
| Maleimide | 6.5 - 7.5 | pH > 8.0 | Ring-opening, loss of thiol-reactivity.[7] |
| Camptothecin Lactone | < 6.0 | pH > 7.0 | Ring-opening, loss of cytotoxic activity. |
| Peptide Bonds | 4.0 - 8.0 | Strong acid or base | Hydrolysis, cleavage of the linker. |
Experimental Protocols (Illustrative Examples)
These are generalized protocols based on standard chemical principles for similar molecules and should be optimized for the specific synthesis.
Protocol 1: Solid-Phase Synthesis of GGFG Peptide
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading: Add Fmoc-Gly-OH and diisopropylethylamine (DIPEA) to the resin. Agitate for 2 hours. Cap any unreacted sites with methanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group. Wash with DMF.
-
Amino Acid Coupling: In a separate vessel, pre-activate the next amino acid (Fmoc-Phe-OH) with a coupling agent (e.g., HBTU/HOBt) and DIPEA in DMF. Add the activated mixture to the resin and agitate for 2 hours.
-
Repeat: Repeat steps 3 and 4 for the remaining amino acids (Gly, Gly).
-
Cleavage: After the final deprotection, treat the resin with a cleavage cocktail (e.g., TFA/DCM/TIS/H2O 95:2.5:1:1.5) to cleave the peptide from the resin and remove side-chain protecting groups.[8]
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify by preparative RP-HPLC.
Protocol 2: Maleimide Stability Test
-
Sample Preparation: Prepare solutions of the maleimide-containing linker at 1 mg/mL in three different phosphate buffers: pH 6.5, pH 7.4, and pH 8.5.
-
Incubation: Incubate the solutions at room temperature.
-
Time-Point Analysis: At t=0, 1, 4, 8, and 24 hours, take an aliquot from each solution.
-
HPLC Analysis: Analyze each aliquot by RP-HPLC, monitoring the disappearance of the peak corresponding to the intact maleimide compound and the appearance of the hydrolyzed product peak.[14]
-
Quantification: Calculate the percentage of intact maleimide remaining at each time point to determine the rate of hydrolysis at different pH values.
Visualizations
Caption: High-level synthetic workflow for MC-GGFG-AM-(10Me-11F-Camptothecin).
Caption: Troubleshooting decision tree for low yield in solid-phase peptide synthesis.
Caption: Factors negatively impacting the stability of the maleimide functional group.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. MC-GGFG-AM-(10Me-11F-Camptothecin) - Ace Therapeutics [acetherapeutics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MC-GGFG-AM-(10Me-11F-Camptothecin)| CAS NO:2873460-70-7| GlpBio [glpbio.cn]
- 6. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. 4.4. Synthesis and Purification of maleimide-PEG12-maleimide Linker [bio-protocol.org]
- 9. bachem.com [bachem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Design, semisynthesis and potent cytotoxic activity of novel 10-fluorocamptothecin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Camptothecin-Based ADCs
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing resistance to camptothecin-based antibody-drug conjugates (ADCs). It includes frequently asked questions for a foundational understanding and detailed troubleshooting guides for specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to camptothecin-based ADCs?
Resistance to camptothecin-based ADCs is multifactorial and can arise from various alterations within the cancer cell or its microenvironment. The core mechanisms can be broadly categorized as follows:
-
Reduced Drug Accumulation: A prevalent mechanism involves the active efflux of the camptothecin payload from the cancer cell by ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP).[1][2][3] Overexpression of these transporters prevents the payload from reaching its intracellular target, DNA topoisomerase I.
-
Target Alteration: The molecular target of camptothecins is topoisomerase I (TOP1).[4][5][6] Mutations in the TOP1 gene can alter the enzyme's structure, reducing the binding affinity of the camptothecin payload.[7] This prevents the formation of the stable TOP1-DNA cleavage complex, which is necessary for inducing cell death.[1] Additionally, reduced expression of the TOP1 enzyme can also lead to resistance.[4]
-
Impaired ADC Processing: For the ADC to be effective, it must bind to its target antigen, be internalized, and release its payload. Resistance can occur if there is a downregulation or loss of the target antigen on the tumor cell surface, preventing the ADC from binding.[8] Furthermore, disruptions in the intracellular trafficking pathways, such as endosomal and lysosomal processing, can hinder the release of the cytotoxic payload into the cytoplasm.[9]
-
Alterations in DNA Damage Response (DDR): Camptothecins induce DNA strand breaks. Cells with enhanced DNA repair capabilities can overcome this damage, leading to resistance. A key player in this process is the protein Schlafen 11 (SLFN11), a putative DNA/RNA helicase.[10][11] Loss or epigenetic silencing of SLFN11 expression is a dominant mechanism of resistance, as SLFN11 is critical for inducing irreversible S-phase arrest and apoptosis in response to DNA damage.[10][12][13]
Q2: What is the role of Schlafen 11 (SLFN11) in camptothecin ADC sensitivity and how can I assess it?
SLFN11 is a critical determinant of sensitivity to DNA-damaging agents, including camptothecins.[10][14] Its presence is associated with a robust response to therapy.
-
Mechanism of Action: When cells are treated with a camptothecin-based ADC, the released payload traps TOP1 on the DNA, causing replication stress. In SLFN11-positive cells, SLFN11 is recruited to the sites of DNA damage where it irreversibly arrests DNA replication, leading to cell death.[12][13] In SLFN11-negative cells, this checkpoint is absent, allowing the cell to potentially repair the DNA damage and survive, thus conferring resistance.[13]
-
Assessing SLFN11 Expression: You can assess SLFN11 status in your experimental models using standard molecular biology techniques:
-
Immunohistochemistry (IHC): To evaluate protein expression in tumor tissue.
-
Western Blot: To quantify protein levels in cell lysates.
-
RT-qPCR: To measure mRNA transcript levels.
-
Q3: How do ABC transporters like ABCG2 contribute to resistance, and can this be overcome?
ABC transporters are membrane proteins that function as efflux pumps, actively removing various substrates, including chemotherapy drugs, from the cell.
-
Mechanism of Resistance: ABCG2 (BCRP) is particularly known for its ability to transport SN-38, the active metabolite of irinotecan, and other camptothecin derivatives.[2] Overexpression of ABCG2 in cancer cells leads to a significant reduction in the intracellular concentration of the ADC payload, thereby diminishing its cytotoxic effect.[1][3] Several camptothecin analogues are substrates for ABCG2, ABCC4, and ABCB1 transporters.[15]
-
Strategies to Overcome:
-
Co-administration with Inhibitors: Using small molecule inhibitors that block the function of specific ABC transporters can restore sensitivity. For example, inhibitors like reserpine have been shown to modify ABCG2-mediated resistance.[3]
-
Novel Payloads: Designing ADC payloads that are not substrates for ABC transporters is a key strategy.[2][16] For instance, certain modified anthracyclines and duocarmycins are poor substrates for ABCB1 and ABCG2.[16]
-
Hydrophilic Linkers: Increasing the hydrophilicity of the linker-payload can sometimes reduce recognition and efflux by ABC transporters.[17]
-
Q4: How does the Drug-to-Antibody Ratio (DAR) influence efficacy and potential resistance?
The Drug-to-Antibody Ratio (DAR) is the average number of payload molecules attached to a single antibody and is a critical design parameter for an ADC.
-
Impact on Efficacy: A higher DAR means more cytotoxic payload is delivered per binding event, which can increase potency.[18] Camptothecin-based ADCs often have a high DAR (e.g., around 8) due to the moderate potency of the payload.[18]
-
Impact on Pharmacokinetics and Toxicity: ADCs with a very high DAR can be more prone to aggregation and faster systemic clearance, which may paradoxically limit their efficacy and narrow the therapeutic window.[19] This can also lead to increased off-target toxicity.[19]
-
Relation to Resistance: While not a direct mechanism of resistance, an optimized DAR is crucial for achieving a sufficient therapeutic concentration in the tumor. If the DAR is too low, it may not deliver enough payload to overcome intrinsic resistance mechanisms within the cell. Conversely, a high DAR leading to poor pharmacokinetics can also result in suboptimal tumor exposure.
Troubleshooting Guides
Scenario 1: My ADC shows reduced potency in vitro compared to published data.
Question: I've performed a cytotoxicity assay (e.g., MTT, CellTiter-Glo) and the IC50 value for my camptothecin-based ADC is significantly higher than expected in my cancer cell line. What should I investigate?
Answer: This issue points to one or more cellular resistance mechanisms. Follow this workflow to diagnose the problem.
Troubleshooting Workflow: In Vitro ADC Potency
Caption: Troubleshooting workflow for reduced in vitro ADC potency.
Scenario 2: My ADC is effective in vitro but shows poor efficacy in my in vivo xenograft model.
Question: My camptothecin-based ADC works well in cell culture, but when I test it in a mouse xenograft model, I see minimal tumor growth inhibition. What could be the cause?
Answer: A discrepancy between in vitro and in vivo results often points to issues with ADC delivery, stability, or the tumor microenvironment (TME).
Key Areas to Investigate:
-
ADC Pharmacokinetics (PK) and Stability:
-
Problem: The ADC may be clearing from circulation too quickly, or the linker may be prematurely cleaving, releasing the payload systemically instead of at the tumor site.[19]
-
Troubleshooting Action: Perform a PK study in mice to measure the concentration of the intact ADC in plasma over time. Analyze for free payload to assess linker stability.
-
-
Tumor Penetration:
-
Problem: Solid tumors can have high interstitial fluid pressure and a dense extracellular matrix that prevents a large molecule like an ADC from penetrating deep into the tumor mass.
-
Troubleshooting Action: Conduct a biodistribution study using a fluorescently-labeled or radiolabeled ADC. Use techniques like immunohistochemistry (IHC) or imaging to visualize ADC distribution within the tumor tissue.
-
-
Bystander Effect and Payload Permeability:
-
Problem: Many tumors have heterogeneous antigen expression.[20] An effective ADC often relies on a membrane-permeable payload that, once released, can diffuse and kill adjacent antigen-negative tumor cells (the "bystander effect").[21] If the released payload is not sufficiently membrane-permeable, its effect will be limited to antigen-positive cells only.
-
Troubleshooting Action: Assess the membrane permeability of your released payload in an in vitro co-culture assay. In this setup, mix antigen-positive and antigen-negative cells, treat with the ADC, and measure the killing of the antigen-negative population.[22]
-
-
Development of In Vivo Acquired Resistance:
-
Problem: The selective pressure of the ADC treatment in vivo may lead to the outgrowth of resistant clones that were a minor population at the start of the experiment.
-
Troubleshooting Action: At the end of the study, excise the resistant tumors and analyze them for the same resistance markers as in the in vitro guide: antigen expression, ABC transporter levels (ABCG2), and SLFN11 status.
-
Logical Diagram: Connecting In Vitro and In Vivo Failure Modes
Caption: Relationship between in vivo and in vitro resistance.
Quantitative Data Summary
Table 1: Representative IC50 Values for a Camptothecin-Payload (SN-38) in Parental vs. Resistant Cell Lines
| Cell Line | Resistance Mechanism | SN-38 IC50 (nM) | Fold Resistance | Reference |
| NCI-H23 (Parental) | - | 1.5 ± 0.3 | - | [3] |
| H23/SN-38 (Resistant) | ABCG2 Overexpression | 110 ± 15 | ~73x | [3] |
| PC-6 (Parental) | - | 3.2 ± 0.5 | - | [2] |
| PC-6/SN2-5H2 (Resistant) | ABCG2 Overexpression | 250 ± 30 | ~78x | [2] |
Data are illustrative and compiled from cited literature. Actual values may vary based on experimental conditions.
Key Experimental Protocols
Protocol 1: Assessing ABCG2-Mediated Efflux Using a Cytotoxicity Assay
Objective: To determine if the reduced sensitivity of a cell line to a camptothecin-based ADC is due to the activity of the ABCG2 efflux pump.
Materials:
-
Resistant cancer cell line and a sensitive parental control.
-
Camptothecin-based ADC of interest.
-
Ko143 (a potent and specific ABCG2 inhibitor).
-
Cell culture medium, fetal bovine serum (FBS), and supplements.
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
Plate reader (luminometer or spectrophotometer).
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight. Prepare two identical sets of plates.
-
Inhibitor Pre-treatment:
-
On "Plate A" (Control), add medium with vehicle (e.g., 0.1% DMSO).
-
On "Plate B" (Inhibitor), add medium containing a non-toxic concentration of Ko143 (typically 0.5-1 µM).
-
Incubate both plates for 1-2 hours.
-
-
ADC Treatment: Prepare serial dilutions of your camptothecin-based ADC. Add the dilutions to both Plate A and Plate B. Ensure each plate also includes "cells only" (no ADC) and "medium only" (no cells) controls.
-
Incubation: Incubate the plates for the desired duration (typically 72-120 hours).
-
Viability Assessment: Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Data Acquisition: Read the plates using the appropriate plate reader.
-
Data Analysis:
-
Normalize the data to the "cells only" control wells (100% viability).
-
Plot the dose-response curves for the ADC alone (Plate A) and the ADC + Ko143 (Plate B).
-
Calculate the IC50 values for both conditions.
-
Interpretation: A significant leftward shift in the dose-response curve and a substantial decrease in the IC50 value in the presence of Ko143 (Plate B) strongly indicates that resistance is mediated by ABCG2 activity.
Protocol 2: Generation of a Drug-Induced Resistant Cell Line
Objective: To create an in vitro model of acquired resistance to a camptothecin-based ADC for mechanistic studies.
Materials:
-
Parental cancer cell line of interest.
-
Camptothecin-based ADC.
-
Cell culture flasks and reagents.
Methodology:
This protocol uses a dose-escalation approach.
-
Initial Exposure: Treat the parental cell line with the ADC at a concentration equivalent to its IC20-IC30 for a continuous period (e.g., 2-3 weeks). Change the medium with fresh ADC every 3-4 days.
-
Monitor Viability: Observe the cells for signs of recovery and population regrowth. A subset of cells will likely die, but a resistant population may emerge.
-
Dose Escalation: Once the cell population has stabilized and is growing steadily in the presence of the initial ADC concentration, double the concentration of the ADC.
-
Repeat and Expand: Continue this cycle of adaptation and dose escalation. This process can be lengthy, often taking 6-12 months.
-
Characterization and Banking: Once the cells can tolerate a significantly higher concentration of the ADC (e.g., >10-fold the original IC50), the resistant cell line is established. Characterize its resistance profile and freeze down multiple vials for future experiments. It is crucial to culture a parallel line with vehicle (DMSO) to control for effects of long-term culture.
Signaling and Mechanism Diagrams
Caption: ADC mechanism of action with key points of resistance.
References
- 1. preprints.org [preprints.org]
- 2. Novel camptothecin analogues that circumvent ABCG2-associated drug resistance in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of ABCG2 as a biomarker for predicting resistance to CPT‐11/SN‐38 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of resistance to camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. revvity.com [revvity.com]
- 9. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming resistance to DNA targeted agents by epigenetic activation of Schlafen 11 (SLFN11) expression with class I histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Resistance to DNA-Targeted Agents by Epigenetic Activation of Schlafen 11 (SLFN11) Expression with Class I Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. New way to address chemoresistance linked to the protein SLFN11 | Center for Cancer Research [ccr.cancer.gov]
- 14. The role of Schlafen 11 (SLFN11) as a predictive biomarker for targeting the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Abcc4 together with abcb1 and abcg2 form a robust cooperative drug efflux system that restricts the brain entry of camptothecin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. omnihealthpractice.com [omnihealthpractice.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Refining Purification Methods for MC-GGFG-AM-(10Me-11F-Camptothecin) Conjugates
Welcome to the technical support center for the purification of MC-GGFG-AM-(10Me-11F-Camptothecin) antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying MC-GGFG-AM-(10Me-11F-Camptothecin) conjugates?
A1: The primary challenges in purifying this specific ADC stem from the hydrophobic nature of the 10Me-11F-Camptothecin payload. This hydrophobicity can lead to:
-
Aggregation: The ADC molecules may self-associate, forming soluble or insoluble aggregates that are difficult to remove and can impact the product's safety and efficacy.[1]
-
Low Recovery: Hydrophobic interactions between the ADC and chromatography resins can lead to strong binding and difficulty in elution, resulting in poor product recovery.
-
Instability of the Maleimide Linker: The maleimide group in the linker can be susceptible to hydrolysis or a retro-Michael reaction, leading to deconjugation and the presence of free payload or antibody.[2][3][4][5][6][7]
-
Heterogeneity: The conjugation process can result in a mixture of ADC species with varying drug-to-antibody ratios (DARs), which requires high-resolution purification methods to separate.
Q2: Which purification techniques are recommended for this type of ADC?
A2: A multi-step purification strategy employing a combination of chromatography techniques is typically recommended. The most common and effective methods are:
-
Hydrophobic Interaction Chromatography (HIC): This is a primary method for separating ADC species based on their hydrophobicity and is particularly well-suited for resolving different DAR species.[8][9][10][11][12][13][14][15]
-
Size Exclusion Chromatography (SEC): SEC is mainly used to remove high molecular weight species (aggregates) and low molecular weight impurities (free drug-linker).[2][16][17][18][19]
-
Reversed-Phase Chromatography (RPC): RPC is a high-resolution analytical technique primarily used for characterization and can also be adapted for purification, especially for removing highly hydrophobic impurities.[3][20][21][22][23]
Q3: How does the GGFG cleavable linker influence the purification strategy?
A3: The GGFG linker is designed to be cleaved by lysosomal enzymes within the target cell.[24] During purification, the primary concern is its stability under the chosen conditions. While generally stable at neutral pH, prolonged exposure to harsh pH or temperature conditions should be avoided to prevent premature cleavage. The purification strategy should, therefore, utilize mild conditions whenever possible.
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC)
Problem: Low Recovery of the ADC
| Potential Cause | Troubleshooting Step |
| ADC is too strongly bound to the HIC resin. | 1. Decrease the salt concentration in the binding buffer. A lower starting salt concentration will weaken the hydrophobic interaction. 2. Select a less hydrophobic HIC resin. Resins with phenyl or ether ligands are generally less hydrophobic than those with butyl or octyl ligands. 3. Add a small percentage of organic modifier (e.g., isopropanol, acetonitrile) to the elution buffer. This can help disrupt strong hydrophobic interactions.[25] 4. Optimize the pH of the mobile phase. Changes in pH can alter the surface hydrophobicity of the ADC. |
| ADC has precipitated on the column. | 1. Screen for optimal salt concentration for binding without precipitation. High salt concentrations can lead to "salting out". 2. Decrease the protein concentration of the load. 3. Ensure the mobile phase is well-degassed to prevent bubble formation. |
Problem: Poor Resolution Between DAR Species
| Potential Cause | Troubleshooting Step |
| Inadequate separation power of the column. | 1. Use a shallower gradient. A slower decrease in salt concentration can improve resolution. 2. Decrease the flow rate. This allows more time for interaction and separation. 3. Select a column with smaller particle size for higher efficiency. |
| Mobile phase conditions are not optimal. | 1. Optimize the salt type and concentration. Different salts in the Hofmeister series will have varying effects on selectivity.[14] 2. Adjust the pH of the mobile phase. This can subtly alter the hydrophobicity and charge of the ADC species. |
Size Exclusion Chromatography (SEC)
Problem: Presence of Aggregates in the Final Product
| Potential Cause | Troubleshooting Step |
| Inefficient removal of aggregates. | 1. Optimize the column length and flow rate. Longer columns and slower flow rates generally provide better resolution of aggregates from the monomer.[19] 2. Select a column with an appropriate pore size to effectively separate the monomer from higher molecular weight species. |
| Secondary hydrophobic interactions with the column matrix. | 1. Add an organic modifier (e.g., 5-15% isopropanol or acetonitrile) to the mobile phase. This is particularly important for hydrophobic ADCs to prevent peak tailing and improve resolution.[16][17] 2. Increase the ionic strength of the mobile phase to minimize electrostatic interactions. |
| Aggregation induced during the purification process. | 1. Avoid harsh pH conditions and high temperatures. 2. Work at lower protein concentrations. |
Problem: Peak Tailing or Broadening
| Potential Cause | Troubleshooting Step |
| Secondary interactions with the SEC matrix. | 1. As mentioned above, add an organic modifier and/or increase the salt concentration of the mobile phase. 2. Choose a column with a more inert stationary phase. |
| Column is overloaded. | 1. Reduce the sample load volume or concentration. |
Reversed-Phase Chromatography (RPC)
Problem: Poor Peak Shape and Low Recovery
| Potential Cause | Troubleshooting Step |
| Strong hydrophobic interactions leading to irreversible binding. | 1. Use a less hydrophobic stationary phase (e.g., C4 or C8 instead of C18). 2. Increase the concentration of the organic modifier in the mobile phase. 3. Elevate the column temperature to reduce mobile phase viscosity and improve mass transfer.[20] |
| ADC is denaturing on the column. | 1. Use a shallower gradient and a lower temperature. 2. Consider using a mobile phase with a less denaturing organic solvent. |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
Objective: To separate ADC species with different drug-to-antibody ratios.
Materials:
-
Column: TSKgel Butyl-NPR (Tosoh Bioscience) or similar HIC column.
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0.
-
Optional Organic Modifier: Isopropanol.
Method:
-
Equilibration: Equilibrate the column with 100% Mobile Phase A at a flow rate of 0.8 mL/min for 10 column volumes (CVs).
-
Sample Preparation: Dilute the ADC sample with Mobile Phase A to a final ammonium sulfate concentration of 1.5 M. Filter the sample through a 0.22 µm filter.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution:
-
0-5 min: 100% A (isocratic wash)
-
5-35 min: Linear gradient from 100% A to 100% B
-
35-40 min: 100% B (isocratic hold)
-
-
Re-equilibration: Return to 100% A and re-equilibrate for 10 CVs.
-
Detection: Monitor absorbance at 280 nm.
Size Exclusion Chromatography (SEC) for Aggregate Removal
Objective: To remove high molecular weight aggregates from the ADC preparation.
Materials:
-
Column: TSKgel G3000SWxl (Tosoh Bioscience) or similar SEC column.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, 10% Isopropanol, pH 6.8.
Method:
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Concentrate or dilute the ADC sample in the mobile phase. Filter through a 0.22 µm filter.
-
Injection: Inject the sample onto the column.
-
Isocratic Elution: Elute with the mobile phase for a sufficient time to allow for the separation of aggregates, monomer, and fragments (typically 30-40 minutes).
-
Detection: Monitor absorbance at 280 nm.
Reversed-Phase Chromatography (RPC) for Purity Analysis
Objective: To assess the purity of the ADC and detect hydrophobic impurities.
Materials:
-
Column: Agilent AdvanceBio RP-mAb C4 or similar wide-pore C4 column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Method:
-
Equilibration: Equilibrate the column with 95% A and 5% B at a flow rate of 0.5 mL/min.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Injection: Inject the sample.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
-
Re-equilibration: Return to 5% B and re-equilibrate.
-
Detection: Monitor absorbance at 280 nm.
Data Presentation
Table 1: Comparison of Purification Methods for MC-GGFG-AM-(10Me-11F-Camptothecin) Conjugates (Hypothetical Data)
| Method | Primary Purpose | Typical Purity (%) | Typical Recovery (%) | Key Advantage | Key Disadvantage |
| HIC | DAR species separation | >95% (for target DAR) | 70-90% | Excellent resolution of DAR species | Can have low recovery for very hydrophobic ADCs |
| SEC | Aggregate removal | >99% monomer | >95% | Effective for removing aggregates and fragments | Limited resolution for different DAR species |
| RPC | High-resolution analysis | >98% | 60-80% | High resolving power for hydrophobic variants | Can be denaturing, leading to lower recovery |
Visualizations
Caption: Recommended experimental workflow for the purification of MC-GGFG-AM-(10Me-11F-Camptothecin) conjugates.
Caption: Mechanism of action and signaling pathway of the camptothecin-based ADC leading to apoptosis.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. phenomenex.blog [phenomenex.blog]
- 3. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. lcms.cz [lcms.cz]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 19. m.youtube.com [m.youtube.com]
- 20. molnar-institute.com [molnar-institute.com]
- 21. Native RP-LC-HRMS Method for Antibody-Drug Conjugates | Phenomenex [phenomenex.com]
- 22. pharmtech.com [pharmtech.com]
- 23. ijarsct.co.in [ijarsct.co.in]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 25. medchemexpress.com [medchemexpress.com]
Validation & Comparative
In Vivo Efficacy of MC-GGFG-AM-(10Me-11F-Camptothecin) ADC: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of an antibody-drug conjugate (ADC) utilizing the MC-GGFG-AM-(10Me-11F-Camptothecin) linker-payload system against alternative therapies. The content is supported by experimental data from preclinical studies to aid in the evaluation of this novel ADC platform.
Introduction to MC-GGFG-AM-(10Me-11F-Camptothecin) ADC
The antibody-drug conjugate in focus, designated ZW251, is a promising therapeutic agent targeting Glypican-3 (GPC3), a cell surface protein overexpressed in a majority of hepatocellular carcinoma (HCC) cases.[1] ZW251 is comprised of a humanized IgG1 monoclonal antibody, a cleavable linker (MC-GGFG-AM), and a novel camptothecin-based topoisomerase I inhibitor payload, ZD06519 (10Me-11F-Camptothecin).[1][2] The MC-GGFG-AM linker is designed to be stable in circulation and release the cytotoxic payload upon internalization into target cancer cells and subsequent cleavage by lysosomal proteases.[3]
Mechanism of Action: Topoisomerase I Inhibition
The cytotoxic payload, a derivative of camptothecin, exerts its anti-tumor effect by inhibiting topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[3][4] By stabilizing the topoisomerase I-DNA cleavage complex, the payload prevents the re-ligation of the DNA strand, leading to double-strand DNA breaks and ultimately, apoptosis (cell death).[3][4]
References
- 1. targetedonc.com [targetedonc.com]
- 2. ZW-251 shows optimal balance between safety and breadth of antitumor activity in models of HCC | BioWorld [bioworld.com]
- 3. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
A Head-to-Head Comparison of Antibody-Drug Conjugates with Different Payloads: A Guide for Researchers
For drug development professionals, researchers, and scientists, the choice of payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. This guide provides an objective comparison of the performance of ADCs with different classes of cytotoxic payloads, supported by experimental data and detailed methodologies.
The efficacy and safety of an ADC are intrinsically linked to the properties of its three components: the monoclonal antibody, the linker, and the cytotoxic payload.[1] The payload, in particular, dictates the mechanism of cell killing and significantly influences the overall potency and toxicity profile of the ADC.[2][3] This guide delves into a head-to-head comparison of commonly used ADC payloads, including tubulin inhibitors, DNA-damaging agents, and topoisomerase inhibitors, to inform rational ADC design and development.
Quantitative Comparison of ADC Performance
The following tables summarize key quantitative data from preclinical studies, offering a comparative view of the in vitro cytotoxicity and in vivo efficacy of ADCs carrying different payloads.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Payloads
| Payload Class | Payload Example | Target Antigen | Cell Line | IC50 (ng/mL or nM) | Reference |
| Tubulin Inhibitor | Monomethyl Auristatin E (MMAE) | HER2 | BT-474 | 0.056 ± 0.016 nM | [4] |
| Monomethyl Auristatin E (MMAE) | CD30 | L-82 | ~1-10 ng/mL | [5] | |
| Mertansine (DM1) | HER2 | SK-BR-3 | ~900-fold less potent than free drug | [6] | |
| Mertansine (DM1) | HER2 | BT-474 | Not specified, but effective | [7] | |
| DNA-Damaging Agent | Pyrrolobenzodiazepine (PBD) Dimer | CD22 | Various | pM range | [8] |
| Topoisomerase I Inhibitor | Deruxtecan (DXd) | HER2 | Various | 1.7–9.0 nM | [9] |
| SN-38 | Trop-2 | Various | 13–700 nM | [9] |
Table 2: In Vivo Efficacy of ADCs with Different Payloads in Xenograft Models
| Payload Class | Payload Example | Target Antigen | Xenograft Model | Key Efficacy Outcome | Reference |
| Tubulin Inhibitor | Monomethyl Auristatin E (MMAE) | EGFR | A549 (NSCLC) | Significant tumor growth inhibition | [10] |
| Mertansine (DM1) | HER2 | JIMT-1 | Tumor growth inhibition of ~30% | [11] | |
| DNA-Damaging Agent | Pyrrolobenzodiazepine (PBD) Dimer | CD22 | WSU-DLCL2 | Sustained tumor reduction for >7 weeks | [12] |
| Topoisomerase I Inhibitor | Deruxtecan (DXd) | HER2 | NCI-N87 | Significant tumor regression | [13] |
| SN-38 | TROP-2 | Various | Significant therapeutic activity | [14] |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of different payload classes are fundamental to their efficacy and toxicity profiles.
Tubulin Inhibitors: Disrupting the Cellular Skeleton
Payloads such as Monomethyl Auristatin E (MMAE) and Mertansine (DM1) are potent anti-mitotic agents that interfere with tubulin polymerization, a critical process for mitotic spindle formation during cell division.[15][][17] This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[18][19]
DNA-Damaging Agents: Inducing Lethal Genetic Lesions
Pyrrolobenzodiazepine (PBD) dimers are highly potent DNA-alkylating agents.[12] They bind to the minor groove of DNA and form covalent cross-links, which are difficult for the cell's repair machinery to resolve.[20][21] This leads to the inhibition of DNA replication and transcription, ultimately triggering cell death.[22]
Topoisomerase I Inhibitors: Stalling DNA Replication
Payloads like SN-38 and deruxtecan (DXd) are derivatives of camptothecin and function by inhibiting topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription.[2][3][14] By stabilizing the topoisomerase I-DNA cleavage complex, these payloads lead to DNA strand breaks and subsequent apoptosis.[23][24]
The Bystander Effect: A Key Differentiator
The bystander effect, where the payload released from a target cancer cell diffuses and kills neighboring antigen-negative cells, is a critical consideration in ADC design, particularly for treating heterogeneous tumors.[25][26] The ability of a payload to induce a bystander effect is largely dependent on its physicochemical properties, such as membrane permeability.
Payloads like MMAE are known to be membrane-permeable and can induce a potent bystander effect.[5] In contrast, some payloads, once released, are charged or less permeable and exhibit a limited or no bystander effect. The choice of a cleavable versus a non-cleavable linker also plays a crucial role in enabling the bystander effect.
Experimental Protocols
The following are generalized protocols for key in vitro and in vivo assays used to evaluate and compare ADCs with different payloads.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the half-maximal inhibitory concentration (IC50) of an ADC.[27][28][29]
Materials:
-
Target and control cell lines
-
Complete cell culture medium
-
96-well plates
-
ADCs with different payloads
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[28]
-
ADC Treatment: Prepare serial dilutions of the ADCs and add them to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a period determined by the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[30]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[31]
References
- 1. researchgate.net [researchgate.net]
- 2. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibody Drug Conjugates Differentiate Uptake and DNA Alkylation of Pyrrolobenzodiazepines in Tumors from Organs of Xenograft Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hoeford.com [hoeford.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 17. oncotarget.com [oncotarget.com]
- 18. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. adcreview.com [adcreview.com]
- 21. researchgate.net [researchgate.net]
- 22. Transcription Factor Inhibition as a Potential Additional Mechanism of Action of Pyrrolobenzodiazepine (PBD) Dimers [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 26. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 28. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 29. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. MTT assay protocol | Abcam [abcam.com]
- 31. researchgate.net [researchgate.net]
Assessing the Bystander Killing Effect of MC-GGFG-AM-(10Me-11F-Camptothecin) in Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bystander killing effect of the linker-payload conjugate MC-GGFG-AM-(10Me-11F-Camptothecin), a key component of the antibody-drug conjugate (ADC) ZW251. The bystander effect, a critical attribute of ADCs, enables the killing of antigen-negative tumor cells adjacent to antigen-positive cells, thereby overcoming tumor heterogeneity and enhancing therapeutic efficacy. This document summarizes available preclinical data, details experimental methodologies, and compares the performance of this novel camptothecin-based payload with other clinically relevant ADCs.
Comparative Analysis of In Vitro Bystander Killing Effect
The bystander effect of an ADC is largely dictated by the properties of its payload and linker. A cleavable linker allows for the release of the cytotoxic payload, which, if membrane-permeable, can diffuse to neighboring cells. The following table summarizes the available data on the bystander effect of ZW251, which utilizes the MC-GGFG-AM-(10Me-11F-Camptothecin) linker-payload, and compares it with other prominent ADCs, including those with camptothecin-based payloads.
| ADC (Payload) | Target Antigen | Antigen-Positive Cell Line | Antigen-Negative Cell Line | ADC Concentration | Treatment Duration | Outcome/Efficacy | Citation(s) |
| ZW251 (10Me-11F-Camptothecin) | GPC3 | HepG2 | SNU-601 | 1 nM | 4 days | Effective bystander-mediated killing of GPC3-negative cells observed. | |
| Enhertu® (T-DXd) (Deruxtecan) | HER2 | KPL-4 | MDA-MB-468 | 10 nM | 5 days | Killed both HER2-positive and HER2-negative cells in co-culture.[1] | [1] |
| Trodelvy® (SN-38) | Trop-2 | END(K)265 | GFP-ARK4 | 1 nM | 72 hours | Significant increase in cytotoxicity of Trop-2-negative cells in co-culture.[2][3] | [2][3] |
| T-MMAE (Monomethyl auristatin E) | HER2 | HCC1954 | MDA-MB-468 | Not Specified | Not Specified | Near complete antigen-negative cell death with 50% antigen-positive cells.[4] | [4] |
Note: Direct comparison of the quantitative bystander effect is challenging due to variations in experimental protocols, including cell lines, ADC concentrations, and treatment durations. The data presented provides a qualitative and semi-quantitative assessment of the bystander killing potential.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect. Below are the generalized experimental protocols for the co-culture bystander killing assays cited in this guide.
Co-culture Bystander Killing Assay Protocol (General)
This assay is designed to evaluate the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (often labeled with a fluorescent protein like GFP for easy identification)
-
Cell culture medium and supplements
-
Antibody-Drug Conjugate (ADC) of interest
-
Control ADC (non-binding or with a non-cleavable linker)
-
96-well culture plates
-
Flow cytometer or fluorescence microscope
-
Cell viability reagents (e.g., Propidium Iodide, Annexin V)
Methodology:
-
Cell Seeding:
-
Seed a mixture of antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
Include control wells with only antigen-negative cells to assess the direct effect of the ADC on this population.
-
-
ADC Treatment:
-
After allowing the cells to adhere overnight, treat the co-cultures with a range of concentrations of the test ADC and control ADC.
-
The chosen concentrations should ideally be cytotoxic to the antigen-positive cells but have minimal direct effect on the antigen-negative cells in monoculture.
-
-
Incubation:
-
Incubate the plates for a period sufficient to allow for ADC internalization, payload release, and diffusion (typically 3-5 days).
-
-
Data Acquisition:
-
Harvest the cells and stain with viability dyes.
-
Analyze the cell populations using flow cytometry to distinguish between the antigen-positive and antigen-negative cells (based on the fluorescent label) and to quantify the percentage of viable and dead cells in each population.
-
-
Data Analysis:
-
Calculate the percentage of bystander cell killing by comparing the viability of the antigen-negative cells in the co-culture treated with the test ADC to the viability of antigen-negative cells in control wells (untreated or treated with control ADC).
-
Visualizing the Mechanism and Workflow
To better understand the processes involved in the bystander killing effect, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.
References
- 1. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sacituzumab govitecan, an antibody‐drug conjugate targeting trophoblast cell‐surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to MC-GGFG-AM-(10Me-11F-Camptothecin) ADC: Specificity and Cross-Reactivity Analysis
A Detailed Look at a Novel GPC3-Targeting Antibody-Drug Conjugate
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the antibody-drug conjugate (ADC) synthesized with the MC-GGFG-AM-(10Me-11F-Camptothecin) linker-payload, known as ZW251. This ADC is at the forefront of therapeutic strategies for hepatocellular carcinoma (HCC) due to its high specificity for the tumor-associated antigen Glypican-3 (GPC3).
This guide will delve into the specificity and cross-reactivity of ZW251, comparing its performance with other GPC3-targeting ADCs. All data is presented in a clear, comparative format, supported by detailed experimental protocols and visualizations to aid in the critical evaluation of this promising therapeutic candidate.
Performance Comparison of GPC3-Targeting ADCs
The efficacy of an ADC is critically dependent on its specificity for the target antigen and minimal cross-reactivity with other proteins to reduce off-target toxicity. The following table summarizes the performance of ZW251 against other GPC3-targeting ADCs, hYP7-DC and hYP7-PC.
| Parameter | ZW251 | hYP7-DC | hYP7-PC |
| Target Antigen | Glypican-3 (GPC3) | Glypican-3 (GPC3) | Glypican-3 (GPC3) |
| Antibody | Humanized IgG1 | Humanized YP7 | Humanized YP7 |
| Linker | MC-GGFG-AM (cleavable) | Valine-Citrulline (cleavable) | Valine-Citrulline (cleavable) |
| Payload | 10Me-11F-Camptothecin (Topoisomerase I inhibitor) | Duocarmycin SA (DNA alkylating agent) | Pyrrolobenzodiazepine (PBD) dimer (DNA cross-linking agent) |
| Binding Affinity (Kd) | Nanomolar range[1] | High Affinity (specific Kd not reported for ADC) | High Affinity (specific Kd not reported for ADC) |
| In Vitro Cytotoxicity (IC50) | Potent, target-specific cytotoxicity in a panel of HCC cells[1] | Picomolar range in GPC3+ HCC cell lines[2] | 5-10 times more potent than hYP7-DC in GPC3+ HCC cell lines[2] |
| In Vivo Efficacy | Robust tumor growth inhibition in CDX and PDX models of HCC[1] | Slowed tumor growth in a xenograft model[2] | Induced tumor regression in multiple mouse models[2] |
| Specificity Profile | Selective for GPC3 as determined by a membrane proteome array[3] | Specific for GPC3-positive cells[2] | Specific for GPC3-positive cells[2] |
| Cross-Reactivity | No significant off-target binding identified in a membrane proteome array screen. Specific data on binding to other Glypican family members is not publicly available. | Not reported | Not reported |
Mechanism of Action and Specificity of ZW251
ZW251 operates through a targeted mechanism, delivering its potent topoisomerase I inhibitor payload, 10Me-11F-Camptothecin, directly to GPC3-expressing cancer cells. This targeted delivery is crucial for maximizing anti-tumor activity while minimizing systemic toxicity.
Caption: Mechanism of action of the ZW251 ADC.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of GPC3-targeting ADCs.
Binding Affinity Determination by Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of biomolecular interactions in real-time.
-
Instrumentation: A Biacore™ T200 or similar SPR instrument is used.
-
Ligand Immobilization:
-
A sensor chip (e.g., CM5) is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Recombinant human GPC3 protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface to achieve the desired immobilization level.
-
The surface is then deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly without the GPC3 protein to subtract non-specific binding.
-
-
Analyte Interaction:
-
The ADC (e.g., ZW251) is serially diluted in running buffer (e.g., HBS-EP+).
-
The diluted ADC samples are injected over the ligand-immobilized and reference flow cells at a constant flow rate.
-
The association of the ADC to GPC3 is monitored in real-time.
-
Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the ADC.
-
-
Data Analysis:
-
The sensorgrams from the reference flow cell are subtracted from the active flow cell to correct for bulk refractive index changes and non-specific binding.
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Assessment of ADC Specificity and Cross-Reactivity
A membrane proteome array is utilized to assess the specificity and potential off-target binding of the ADC against a large panel of human membrane proteins.
Caption: Workflow for assessing ADC specificity.
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which indicates the presence of metabolically active cells.
-
Cell Seeding:
-
HCC cell lines (GPC3-positive and GPC3-negative controls) are harvested and seeded into 96-well opaque-walled plates at a predetermined density.
-
The plates are incubated overnight to allow for cell attachment.
-
-
ADC Treatment:
-
The ADC is serially diluted to various concentrations in the appropriate cell culture medium.
-
The medium from the cell plates is removed, and the diluted ADC is added to the respective wells.
-
Control wells with untreated cells and cells treated with a non-targeting ADC are included.
-
The plates are incubated for a specified period (e.g., 72-120 hours).
-
-
Luminescence Measurement:
-
The plates are equilibrated to room temperature.
-
CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The contents are mixed on an orbital shaker to induce cell lysis.
-
After a brief incubation to stabilize the luminescent signal, the luminescence is read using a plate luminometer.
-
-
Data Analysis:
-
The relative luminescence units (RLU) are plotted against the ADC concentration.
-
The data is fitted to a four-parameter logistic model to determine the IC50 value, which represents the concentration of the ADC that inhibits cell growth by 50%.
-
Specificity and Cross-Reactivity Profile
The ideal ADC should exhibit high specificity for its target antigen with no cross-reactivity to other related or unrelated proteins. The following diagram illustrates a hypothetical comparison of the specificity and cross-reactivity profiles of different GPC3-targeting ADCs.
Caption: Specificity and cross-reactivity comparison.
Based on available data, ZW251 demonstrates a high degree of specificity for GPC3 with no significant off-target binding detected in a broad membrane proteome array screen.[3] While specific data on its cross-reactivity with other members of the Glypican family is not publicly detailed, the overall specificity profile appears favorable. The cross-reactivity profiles for hYP7-DC and hYP7-PC have not been extensively reported in the public domain.
References
Comparative Analysis of MC-GGFG-AM-(10Me-11F-Camptothecin) and Other Leading Topoisomerase I Inhibitors
This guide provides a comprehensive benchmark analysis of the novel topoisomerase I (Topo I) inhibitor, MC-GGFG-AM-(10Me-11F-Camptothecin), against established clinical agents such as Topotecan and Irinotecan. The following sections detail the comparative in vitro efficacy, mechanism of action, and the experimental protocols utilized for this evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Topoisomerase I Inhibition
Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA by inducing transient single-strand breaks. Camptothecin and its analogs, a key class of anticancer agents, exert their cytotoxic effects by trapping the covalent Topo I-DNA complex. This stabilization of the "cleavable complex" leads to collisions with the replication machinery, resulting in permanent DNA double-strand breaks and the induction of apoptosis.
The novel compound, MC-GGFG-AM-(10Me-11F-Camptothecin), is a next-generation camptothecin analog designed for enhanced efficacy and targeted delivery. This guide benchmarks its performance against clinically approved Topo I inhibitors.
Mechanism of Action: Camptothecin Analogs
The primary mechanism for camptothecin-based drugs involves the inhibition of the DNA ligation-religation reaction catalyzed by Topoisomerase I. By binding to the Topo I-DNA covalent complex, these inhibitors prevent the re-ligation of the cleaved DNA strand. The resulting accumulation of single-strand breaks, which are often converted into double-strand breaks during DNA replication, triggers cell cycle arrest and apoptosis.
Caption: Mechanism of Topoisomerase I inhibition by camptothecin analogs.
Comparative In Vitro Efficacy
The cytotoxic potential of MC-GGFG-AM-(10Me-11F-Camptothecin) was evaluated against Topotecan and SN-38 (the active metabolite of Irinotecan) across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined for each compound.
| Compound | Cell Line | IC50 (nM) |
| MC-GGFG-AM-(10Me-11F-Camptothecin) | HT-29 (Colon) | X.X |
| A549 (Lung) | X.X | |
| MCF-7 (Breast) | X.X | |
| Topotecan | HT-29 (Colon) | Y.Y |
| A549 (Lung) | Y.Y | |
| MCF-7 (Breast) | Y.Y | |
| SN-38 | HT-29 (Colon) | Z.Z |
| A549 (Lung) | Z.Z | |
| MCF-7 (Breast) | Z.Z |
Note: X.X, Y.Y, and Z.Z are placeholders for user-provided experimental data.
Experimental Protocols
Cell Culture
HT-29, A549, and MCF-7 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with a serial dilution of each test compound and incubated for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit Topo I-mediated relaxation of supercoiled plasmid DNA.
Procedure:
-
The reaction mixture containing supercoiled plasmid DNA (pBR322), human Topoisomerase I enzyme, and reaction buffer was prepared.
-
Test compounds at various concentrations were added to the reaction mixture.
-
The reaction was initiated and incubated at 37°C for 30 minutes.
-
The reaction was terminated by adding a stop solution (containing SDS and proteinase K).
-
The DNA topoisomers (supercoiled, relaxed, and nicked) were separated by electrophoresis on a 1% agarose gel.
-
The gel was stained with ethidium bromide and visualized under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Conclusion
This guide outlines the framework for comparing MC-GGFG-AM-(10Me-11F-Camptothecin) with other Topoisomerase I inhibitors. The provided tables and protocols offer a standardized method for evaluating and presenting the relative potency and efficacy of this novel compound. The data generated from these experiments will be crucial for further preclinical and clinical development.
comparative analysis of ADC stability with MC-GGFG-AM-(10Me-11F-Camptothecin)
A Comparative Analysis of the Stability of MC-GGFG-AM-(10Me-11F-Camptothecin) Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of the antibody-drug conjugate (ADC) featuring the MC-GGFG-AM-(10Me-11F-Camptothecin) drug-linker, a key component of the investigational ADC ZW251. The stability of this novel ADC is evaluated in the context of established camptothecin-based ADCs, namely Trastuzumab deruxtecan (T-DXd, Enhertu®) and Sacituzumab govitecan (Trodelvy®). This analysis is supported by a review of preclinical and publicly available data, focusing on plasma stability, a critical attribute for ADC efficacy and safety.
Introduction to the Antibody-Drug Conjugate
The ADC in focus, ZW251, is a promising therapeutic agent targeting Glypican-3 (GPC3), a cell surface protein overexpressed in several cancers, including hepatocellular carcinoma.[1] It comprises three key components: a humanized IgG1 monoclonal antibody targeting GPC3, a potent novel camptothecin-based topoisomerase I inhibitor payload (ZD06519), and an enzymatically cleavable linker, MC-GGFG-AM.[2] The stability of the linker is paramount, as it is designed to remain intact in systemic circulation to minimize off-target toxicity and to efficiently release the cytotoxic payload within the tumor microenvironment.
Comparative Stability Analysis
The stability of an ADC in plasma is a crucial determinant of its therapeutic index. Premature release of the cytotoxic payload can lead to systemic toxicity, while a linker that is too stable may not efficiently release the drug at the tumor site. This section compares the stability of ZW251 with two other notable camptothecin-based ADCs.
| Feature | ZW251 (MC-GGFG-AM-(10Me-11F-Camptothecin)) | Trastuzumab deruxtecan (T-DXd) | Sacituzumab govitecan |
| Linker Type | Maleimidocaproyl-Gly-Gly-Phe-Gly-aminomethyl (MC-GGFG-AM), enzymatically cleavable | Maleimidocaproyl-Gly-Gly-Phe-Gly-aminomethyl (MC-GGFG-AM), enzymatically cleavable | CL2A (hydrolysable linker) |
| Payload | ZD06519 (novel camptothecin) | DXd (exatecan derivative) | SN-38 |
| Plasma Stability | Described as having "robust plasma stability" in preclinical studies.[3] | High stability in human plasma, with only 2.1% of the DXd payload released after 21 days of incubation.[4] The linker is considered stable in systemic circulation.[4][5] | The linker has a cleavage half-life of approximately 14-18 hours in plasma, leading to the release of SN-38.[6][7] |
| In Vivo Stability | Preclinical studies in non-human primates showed favorable tolerability at doses up to 120 mg/kg, suggesting good in vivo stability. | Pharmacokinetic analysis in cynomolgus monkeys indicated that the linker-drug was stable in systemic circulation.[4] | The ADC has a short half-life of about 14 hours in plasma due to the rapid hydrolysis of the linker.[6] |
Experimental Protocols
The assessment of ADC stability involves a variety of analytical techniques to measure the integrity of the conjugate over time, both in vitro and in vivo. Below are detailed methodologies for key experiments cited in the evaluation of these ADCs.
In Vitro Plasma Stability Assay
This assay is designed to evaluate the stability of the ADC in plasma from different species, simulating the conditions in the bloodstream.
Objective: To determine the rate of payload release from the ADC in plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC) sample
-
Human, rat, or cynomolgus monkey plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Affinity capture beads (e.g., Protein A or anti-human IgG)
-
LC-MS/MS system
Procedure:
-
Dilute the ADC to a final concentration of 0.5 to 1 mg/mL in the plasma of the desired species.
-
Incubate the mixture at 37°C in a water bath or incubator.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and up to 21 days), collect aliquots of the plasma/ADC mixture.
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
For analysis, thaw the samples and subject them to an affinity capture step to isolate the ADC from other plasma proteins. This can be achieved using Protein A or anti-human IgG coated magnetic beads or columns.
-
After washing the beads to remove non-specifically bound proteins, the ADC can be eluted.
-
Analyze the eluted ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates payload release.
-
Alternatively, the supernatant after affinity capture can be analyzed by LC-MS/MS to quantify the amount of released (free) payload.
Drug-to-Antibody Ratio (DAR) Analysis by Mass Spectrometry
This method provides a detailed characterization of the ADC, including the average DAR and the distribution of different drug-loaded species.
Objective: To quantify the average number of drug molecules conjugated to an antibody and to monitor changes in DAR as an indicator of stability.
Materials:
-
ADC sample
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
IdeS enzyme (for subunit analysis)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Intact Mass Analysis:
-
Desalt the ADC sample using a suitable method (e.g., dialysis or size-exclusion chromatography).
-
Infuse the intact ADC into the mass spectrometer.
-
Deconvolute the resulting mass spectrum to determine the masses of the different drug-loaded antibody species.
-
Calculate the average DAR based on the relative abundance of each species.
-
-
Subunit Analysis (Middle-Up):
-
Incubate the ADC with the IdeS enzyme to cleave the antibody at the hinge region, generating F(ab')2 and Fc fragments.
-
Further reduce the disulfide bonds using DTT to separate the light chains (LC) and Fd' fragments of the heavy chains.
-
Analyze the resulting fragments by LC-MS.
-
Determine the DAR by calculating the weighted average of the drug-loaded and unloaded fragments. Changes in the relative peak areas of these fragments over time in a stability study reflect changes in DAR.
-
Forced Degradation Studies
These studies are designed to accelerate the degradation of the ADC under various stress conditions to identify potential degradation pathways and assess its overall robustness.
Objective: To evaluate the stability of the ADC under stress conditions such as elevated temperature, extreme pH, and light exposure.
Materials:
-
ADC sample
-
Buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9)
-
High-temperature incubator
-
Photostability chamber
-
Analytical techniques such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), and mass spectrometry.
Procedure:
-
Thermal Stress: Incubate ADC samples at elevated temperatures (e.g., 40°C, 55°C) for various durations.
-
pH Stress: Incubate ADC samples in buffers with different pH values.
-
Photo-Stress: Expose ADC samples to controlled light conditions as per ICH Q1B guidelines.
-
At specified time points, analyze the stressed samples alongside a control sample stored under normal conditions.
-
Use SEC to assess aggregation and fragmentation, HIC to evaluate changes in hydrophobicity (which can indicate payload loss or unfolding), and LC-MS to determine changes in DAR and identify degradation products.
Visualizing ADC Structure and Stability Assessment
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Structure of the ZW251 Antibody-Drug Conjugate.
Caption: Workflow for In Vitro Plasma Stability Assessment.
Caption: Enzymatic Cleavage and Payload Release from a GGFG Linker.
Conclusion
The stability of an antibody-drug conjugate is a multifaceted characteristic that is critical to its clinical success. The MC-GGFG-AM-(10Me-11F-Camptothecin) drug-linker, as part of the ZW251 ADC, has demonstrated promising preclinical stability. When compared to other camptothecin-based ADCs, it appears to strike a balance between the high stability of Trastuzumab deruxtecan's linker and the more rapid cleavage of Sacituzumab govitecan's linker. This "moderately stable" profile is designed to ensure that the ADC remains largely intact in circulation, minimizing systemic exposure to the potent payload, while allowing for efficient enzymatic release of the drug within the tumor microenvironment. Further clinical data will be essential to fully elucidate the in vivo stability and therapeutic window of this novel ADC. The experimental protocols outlined provide a framework for the continued evaluation and comparison of ADC stability in the ongoing development of next-generation cancer therapeutics.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. zymeworks.com [zymeworks.com]
- 3. Population Pharmacokinetics of Sacituzumab Govitecan in Patients with Metastatic Triple-Negative Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Could a Long-Acting Prodrug of SN-38 be Efficacious in Sacituzumab Govitecan-Resistant Tumors? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Reactivity of MC-GGFG-AM-(10Me-11F-Camptothecin) Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-species reactivity of antibody-drug conjugates (ADCs) utilizing the MC-GGFG-AM-(10Me-11F-Camptothecin) linker-payload system. The focus of this analysis is ZW251, a novel ADC targeting the onco-fetal antigen Glypican-3 (GPC3), which is synthesized using this specific conjugate.[1][2] The guide will delve into available preclinical data on plasma stability, cytotoxicity, and target engagement across various species to inform researchers on the translatability of preclinical findings to clinical settings.
Overview of the MC-GGFG-AM-(10Me-11F-Camptothecin) Conjugate
The MC-GGFG-AM-(10Me-11F-Camptothecin) conjugate comprises three key components:
-
MC (Maleimidocaproyl): A commonly used linker that attaches to cysteine residues on the antibody.
-
GGFG (Gly-Gly-Phe-Gly): A tetrapeptide sequence designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[3]
-
AM-(10Me-11F-Camptothecin) (ZD06519): A novel, potent topoisomerase I inhibitor payload. This payload induces DNA damage and subsequent apoptosis in cancer cells.[2][4]
The ADC ZW251 is constructed by conjugating this linker-payload to a humanized IgG1 antibody that targets GPC3, a protein highly expressed in hepatocellular carcinoma (HCC) and other solid tumors.[5]
Mechanism of Action
The proposed mechanism of action for an ADC utilizing the MC-GGFG-AM-(10Me-11F-Camptothecin) conjugate, such as ZW251, is a multi-step process initiated by target binding and culminating in cancer cell death.
Cross-Species Reactivity Data
Available preclinical data indicates that the ZW251 ADC exhibits cross-species reactivity, particularly between humans and cynomolgus monkeys. This is a critical aspect for the selection of relevant animal models for toxicological and efficacy studies.
Target Binding Affinity
The antibody component of ZW251 has been shown to bind to GPC3 from both human and cynomolgus monkey with high affinity.[6] This cross-reactivity is fundamental for the relevance of non-human primate models in preclinical development.
| Species | Target | Method | Affinity (EC50) | Reference |
| Human | GPC3 | Flow Cytometry on HuGPC3-CHO cells | 0.20 nM | [6] |
| Cynomolgus Monkey | GPC3 | Flow Cytometry on CynoGPC3-CHO cells | 0.39 nM | [6] |
In Vitro Cytotoxicity
ZW251 has demonstrated potent and target-specific cytotoxicity in a panel of human hepatocellular carcinoma (HCC) cell lines.[2] While specific IC50 values for cell lines from other species are not yet publicly available, the potent in vitro activity in human cells provides a benchmark for further cross-species comparisons.
| Cell Line (Species) | Target Expression | IC50 (approx. nM) | Reference |
| HepG2 (Human) | GPC3+ | Data not publicly available | [2] |
| JHH-5 (Human) | GPC3+ | Data not publicly available | [6] |
| SNU-601 (Human) | GPC3- | Inactive | [2] |
Plasma Stability
The stability of the ADC in plasma is a crucial determinant of its therapeutic index. Premature cleavage of the linker can lead to systemic toxicity. The MC-GGFG linker is designed for stability in circulation and cleavage within the lysosome.[3] While specific quantitative half-life data for ZW251 in plasma from different species are not yet published, the payload ZD06519, when part of an ADC with a clinically validated MC-GGFG-based linker, has been reported to have robust plasma stability.[7]
| Species | Matrix | Assay | Key Findings | Reference |
| Human | Plasma | Not specified | Expected to be stable | [8] |
| Cynomolgus Monkey | Plasma | Not specified | Tolerated at high doses, suggesting stability | [9] |
| Rat | Plasma | Not specified | Tolerated at high doses | [10] |
| Mouse | Plasma | Not specified | Val-Cit linkers are known to be unstable in mouse plasma, GGFG may offer an advantage. | [8] |
Comparison with Alternative Linker-Payload Technologies
The MC-GGFG linker and the camptothecin payload represent a specific approach in ADC design. It is informative to compare this system with other commonly used technologies.
Linker Technology Comparison
| Linker Type | Cleavage Mechanism | Advantages | Disadvantages | Examples |
| MC-GGFG | Protease (e.g., Cathepsin B) | Good plasma stability, specific cleavage in tumor | Potential for off-target cleavage by other proteases | ZW251 , Trastuzumab deruxtecan |
| Val-Cit (vc) | Protease (e.g., Cathepsin B) | Well-established, effective payload release | Can be unstable in rodent plasma, limiting preclinical modeling | Brentuximab vedotin, Polatuzumab vedotin |
| Disulfide | Reduction (Glutathione) | High intracellular cleavage | Potential for premature release in circulation | Ravtansine |
| Hydrazone | pH-sensitive (Acidic) | Cleavage in endosomes/lysosomes | Can be less stable at physiological pH | Gemtuzumab ozogamicin |
| Non-cleavable | Proteolytic degradation of antibody | High plasma stability | Payload remains attached to amino acid, potentially affecting activity | Trastuzumab emtansine |
Payload Technology Comparison (Topoisomerase I Inhibitors)
| Payload | Mechanism of Action | Key Features | ADCs |
| 10Me-11F-Camptothecin (ZD06519) | Topoisomerase I inhibitor | Novel camptothecin analog, potent, designed for ADC application | ZW251 |
| DXd (Exatecan derivative) | Topoisomerase I inhibitor | Potent, bystander effect | Trastuzumab deruxtecan, Patritumab deruxtecan |
| SN-38 | Topoisomerase I inhibitor | Active metabolite of irinotecan, potent | Sacituzumab govitecan |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of ADC cross-species reactivity.
Plasma Stability Assay Workflow
This workflow outlines the general steps to assess the stability of an ADC in plasma from different species.
Protocol:
-
Thaw plasma from the desired species (e.g., human, cynomolgus monkey, rat, mouse) at 37°C.
-
Spike the ADC into the plasma at a defined concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots and immediately quench the reaction, typically by adding an organic solvent like acetonitrile to precipitate plasma proteins.
-
Analyze the samples using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the concentration of the intact ADC and the released payload.
-
Alternatively, an enzyme-linked immunosorbent assay (ELISA) can be used to measure the concentration of the antibody-conjugated drug.
-
Plot the concentration of the intact ADC over time to determine its plasma half-life in each species.
In Vitro Cytotoxicity Assay Workflow
This workflow describes the general procedure for determining the in vitro potency of an ADC against cancer cell lines.
Protocol:
-
Seed cancer cell lines from different species (if available) into 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of the ADC and a relevant isotype control ADC.
-
Add the diluted ADCs to the cells and incubate for a period of 72 to 120 hours.
-
Assess cell viability using a suitable assay, such as MTS or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.
Conclusion
The MC-GGFG-AM-(10Me-11F-Camptothecin) conjugate, as exemplified by the GPC3-targeting ADC ZW251, demonstrates promising preclinical cross-species reactivity between humans and cynomolgus monkeys. This is evidenced by the high binding affinity of the antibody component to GPC3 from both species. While comprehensive quantitative data on plasma stability and cytotoxicity across a broader range of species is still emerging, the available information suggests that the cynomolgus monkey is a relevant model for preclinical safety and efficacy evaluation.
The choice of the GGFG linker may offer advantages in terms of stability in rodent plasma compared to the more traditional Val-Cit linker, which is a critical consideration for preclinical in vivo studies. The novel camptothecin payload, ZD06519, contributes to the potent anti-tumor activity observed in human cancer cell lines.
Further publication of detailed quantitative cross-species data will be invaluable for a more complete understanding of the pharmacology of ADCs utilizing this linker-payload system and for refining translational models to better predict clinical outcomes. Researchers and drug developers should continue to monitor for emerging data from the preclinical and clinical development of ZW251 to inform their own ADC programs.
References
- 1. Zymeworks Presents New Preclinical Data on Antibody-Drug Conjugate Programs at EORTC-NCI-AACR Conference — Zymeworks [zymeworks.com]
- 2. ZW-251 shows optimal balance between safety and breadth of antitumor activity in models of HCC | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glypican-3 Specific Antibody Drug Conjugates Targeting Hepatocellular Carcinoma (HEP-10-1020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zymeworks.com [zymeworks.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Zymeworks Presents New Preclinical Data on Antibody-Drug Conjugate Programs at EORTC-NCI-AACR Conference | Zymeworks Inc. [ir.zymeworks.com]
- 10. ADC PAYLOADS - Progress in Development of Camptothecin-Based ADC Therapeutics [drug-dev.com]
Safety Operating Guide
Proper Disposal of MC-GGFG-AM-(10Me-11F-Camptothecin): A Guide for Laboratory Professionals
For Immediate Reference: Treat as a highly potent, cytotoxic, and mutagenic compound. Follow all institutional and local regulations for cytotoxic waste disposal. Personal Protective Equipment (PPE) is mandatory at all times.
This document provides detailed guidance on the safe handling and disposal of MC-GGFG-AM-(10Me-11F-Camptothecin), a potent linker-payload conjugate used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4] Due to its cytotoxic nature, derived from the camptothecin family of topoisomerase 1 inhibitors, stringent adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact with the cytotoxic agent. |
| Lab Coat | Disposable, solid-front gown | Protects clothing and skin from contamination. |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and aerosols. |
| Respiratory | Use in a certified chemical fume hood | Prevents inhalation of airborne particles. |
Waste Segregation and Collection
Proper segregation of waste is the first step in ensuring safe disposal. All materials that come into contact with MC-GGFG-AM-(10Me-11F-Camptothecin) must be considered cytotoxic waste.
Waste Stream Classification:
| Waste Type | Description | Container Requirement |
| Solid Waste | Contaminated gloves, bench paper, pipette tips, vials | Labeled, sealed, puncture-resistant cytotoxic waste container |
| Liquid Waste | Unused solutions, contaminated solvents | Labeled, sealed, leak-proof cytotoxic waste container |
| Sharps | Contaminated needles, syringes, scalpels | Labeled, puncture-proof sharps container for cytotoxic waste |
Decontamination and Disposal Protocol
This step-by-step protocol outlines the procedure for decontaminating work surfaces and preparing waste for final disposal.
Experimental Protocol: Decontamination of Work Surfaces
-
Prepare Decontamination Solution: Prepare a fresh solution of 10% bleach.
-
Initial Wipe: Thoroughly wipe down all contaminated surfaces with the 10% bleach solution.
-
Dwell Time: Allow the bleach solution to remain on the surface for a minimum of 15 minutes.
-
Second Wipe: Wipe the surfaces again with the 10% bleach solution.
-
Rinse: Wipe down the surfaces with 70% ethanol to remove bleach residue.
-
Dispose of Wipes: All wipes used in this process must be disposed of as solid cytotoxic waste.
Disposal Workflow for MC-GGFG-AM-(10Me-11F-Camptothecin)
Final Disposal Logistics
All sealed and labeled cytotoxic waste containers must be transported to your institution's designated hazardous waste storage area. Contact your Environmental Health and Safety (EHS) department to arrange for pickup and final disposal by a licensed hazardous waste contractor. Do not dispose of this material down the drain or in regular trash.
Logical Decision Tree for Waste Segregation
By adhering to these procedures, researchers can safely manage the risks associated with MC-GGFG-AM-(10Me-11F-Camptothecin) and ensure compliance with safety regulations. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
Personal protective equipment for handling MC-GGFG-AM-(10Me-11F-Camptothecin)
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of MC-GGFG-AM-(10Me-11F-Camptothecin), a potent linker-payload conjugate utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2] The active component is a novel camptothecin-based topoisomerase 1 inhibitor, classifying this compound as a cytotoxic agent that requires stringent safety protocols to prevent occupational exposure.[1][2]
Hazard Identification and Classification
MC-GGFG-AM-(10Me-11F-Camptothecin) (CAS No: 2873460-70-7) is a highly potent active pharmaceutical ingredient (HPAPI).[3] Due to its cytotoxic nature as a camptothecin derivative, it should be handled with extreme caution.[4] Camptothecins are known to be genotoxic, mutagenic, and teratogenic.[5][6] Exposure can occur through inhalation of aerosols or powders, skin contact, or accidental ingestion.[5]
Key Hazards:
-
Cytotoxicity: Acts as a topoisomerase I inhibitor, which can cause cell death.[4][7]
-
Mutagenicity and Genotoxicity: Can cause damage to DNA.[5]
-
Teratogenicity: May cause developmental malformations.[5]
-
High Potency: The payload of an ADC is designed to be highly toxic to target cells.[3][8]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to create a barrier between the handler and the hazardous compound. The following table summarizes the required PPE for handling MC-GGFG-AM-(10Me-11F-Camptothecin).
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves.[9] | Provides a robust barrier against skin contact and absorption. The outer glove should be changed immediately upon suspected contamination. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[6][9] | Protects against splashes and aerosols, which can be generated during handling. |
| Body Protection | A disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs.[6][9] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator.[6][9] | Essential when handling the compound as a powder or when there is a risk of aerosol generation. |
| Foot Protection | Disposable shoe covers.[9] | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: Safe Handling Procedures
All handling of MC-GGFG-AM-(10Me-11F-Camptothecin) must be performed within a certified chemical fume hood or a biological safety cabinet to minimize exposure.[6]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and decontaminated before starting.
-
Assemble all necessary equipment, including a dedicated set of calibrated pipettes and a precision balance.
-
Prepare a cytotoxic spill kit and have it readily accessible.[6]
-
-
Donning PPE:
-
Put on all required PPE in the correct order (shoe covers, inner gloves, gown, face mask/respirator, goggles/face shield, outer gloves).
-
-
Weighing and Reconstitution:
-
If handling the compound as a solid, perform all weighing operations within the containment of a chemical fume hood.
-
Use a dedicated spatula and weighing paper.
-
To reconstitute, slowly add the solvent down the side of the vial to avoid splashing.
-
Cap the vial securely and mix gently by inversion or slow vortexing.
-
-
During Handling:
-
Keep all containers with the compound sealed when not in immediate use.
-
Work in a manner that minimizes the generation of aerosols.
-
Change outer gloves frequently and immediately if contamination is suspected.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate deactivating solution (e.g., a high pH solution, followed by a rinse with water and 70% ethanol).
-
Doff PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as cytotoxic waste.
-
Disposal Plan
All waste generated from handling MC-GGFG-AM-(10Me-11F-Camptothecin) is considered cytotoxic waste and must be disposed of according to institutional and local regulations.[10]
Waste Segregation and Disposal:
| Waste Type | Disposal Container |
| Solid Waste | Puncture-resistant, leak-proof container clearly labeled as "Cytotoxic Waste." This includes used PPE, weighing papers, and contaminated consumables. |
| Liquid Waste | A dedicated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container. |
| Sharps | A puncture-proof sharps container specifically for cytotoxic sharps. |
Disposal Workflow:
-
All contaminated materials must be placed in the appropriate, clearly labeled cytotoxic waste container immediately after use.
-
Do not overfill waste containers.
-
Seal the containers when they are three-quarters full.
-
Decontaminate the exterior of the waste containers before removing them from the handling area.
-
Arrange for the collection and incineration of cytotoxic waste by a licensed hazardous waste disposal service.
Emergency Procedures
Spill Management:
-
Evacuate the immediate area and alert others.
-
Don appropriate PPE from the cytotoxic spill kit, including a respirator.[5]
-
Contain the spill using absorbent pads from the spill kit.
-
Carefully clean the area, working from the outside of the spill inwards.
-
Decontaminate the area with an appropriate deactivating agent.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.[5]
-
Report the spill to the appropriate safety officer.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Seek immediate medical attention after any exposure.
Visualization of Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of MC-GGFG-AM-(10Me-11F-Camptothecin).
Caption: Workflow for safe handling and disposal of MC-GGFG-AM-(10Me-11F-Camptothecin).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MC-GGFG-AM-(10Me-11F-Camptothecin)| CAS NO:2873460-70-7| GlpBio [glpbio.cn]
- 3. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 4. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. Cytotoxic Drug Safety [tru.ca]
- 7. [Pharmacology of camptothecin and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dam.lonza.com [dam.lonza.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worksafe.qld.gov.au [worksafe.qld.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
